Bexobrutideg
説明
特性
CAS番号 |
2649400-34-8 |
|---|---|
分子式 |
C42H54N12O5 |
分子量 |
807.0 g/mol |
IUPAC名 |
3-[4-[1-[[1-[6-[[(3S)-2,6-dioxopiperidin-3-yl]carbamoyl]-3-pyridinyl]piperidin-4-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C42H54N12O5/c1-50-21-22-54(42(50)59)32-3-2-16-53(26-32)35-24-45-37(38(43)56)39(48-35)46-30-6-4-28(5-7-30)29-14-17-51(18-15-29)25-27-12-19-52(20-13-27)31-8-9-33(44-23-31)40(57)47-34-10-11-36(55)49-41(34)58/h4-9,23-24,27,29,32,34H,2-3,10-22,25-26H2,1H3,(H2,43,56)(H,46,48)(H,47,57)(H,49,55,58)/t32-,34+/m1/s1 |
InChIキー |
HPTPDBYCFHFWJG-CWTKIQHKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Bexobrutideg (NX-5948): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexobrutideg (NX-5948) is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule that represents a significant advancement in the landscape of B-cell malignancy therapeutics. It functions as a targeted protein degrader of Bruton's tyrosine kinase (BTK), a clinically validated target in various B-cell cancers. Unlike traditional BTK inhibitors that block the enzyme's activity, this compound facilitates the complete elimination of the BTK protein, offering a novel mechanism to overcome resistance and address the scaffolding functions of BTK. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, its mechanism of action, preclinical data, and clinical trial results.
Discovery and Preclinical Development
While specific details of the initial medicinal chemistry campaign remain proprietary to Nurix Therapeutics, the discovery of this compound was driven by the need to overcome the limitations of existing BTK inhibitors, namely acquired resistance mutations and the kinase-independent scaffolding function of BTK.[1][2][3] The development of a heterobifunctional degrader that hijacks the ubiquitin-proteasome system was a key strategic approach.[4][5]
This compound is a chimeric molecule designed to bind simultaneously to BTK and the cereblon (CRBN) E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[4][6] This proximity leads to the polyubiquitination of BTK, marking it for degradation by the 26S proteasome.[4][5]
Preclinical Pharmacology
Preclinical studies demonstrated that this compound is a potent and selective degrader of both wild-type and clinically relevant mutant forms of BTK.[3][7]
Table 1: In Vitro Degradation of BTK by this compound
| Cell Line/System | BTK Form | DC50 (Concentration for 50% Degradation) | Reference |
| Lymphoma Cell Lines | Wild-type | < 1 nM | [7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-type | < 1 nM | [7] |
| Cell Lines | C481S mutant | 1.0 nM | [7] |
| Primary Human B Cells | Wild-type | 0.34 nM | [6] |
This compound's catalytic mechanism of action allows a single molecule to mediate the degradation of multiple BTK protein copies.[8] Preclinical data highlighted that one molecule of this compound can degrade approximately 10,000 copies of BTK per hour.
In vivo studies using xenograft models of B-cell malignancies demonstrated significant tumor growth inhibition, even in models harboring BTK resistance mutations.[4][9] Furthermore, this compound exhibited the ability to penetrate the CNS in animal models, a critical feature for treating B-cell malignancies with CNS involvement.[7][8]
Mechanism of Action
This compound's mechanism of action is centered on targeted protein degradation. The molecule acts as a molecular glue between BTK and the E3 ubiquitin ligase cereblon. This induced proximity facilitates the transfer of ubiquitin molecules to BTK, leading to its degradation by the proteasome and thereby eliminating both its enzymatic and scaffolding functions.
Clinical Development
This compound has undergone extensive clinical evaluation in patients with relapsed or refractory B-cell malignancies.
Phase 1a/1b Clinical Trial (NCT05131022)
This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with various B-cell malignancies who had received multiple prior therapies.[2][5][10]
Table 2: Key Clinical Efficacy Data from the Phase 1a/1b Trial of this compound
| Indication | Patient Population | N | Objective Response Rate (ORR) | Key Highlights | Data Cutoff/Reference |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | Relapsed/Refractory | 47 (evaluable) | 80.9% | Durable responses, including in patients with prior BTK and BCL2 inhibitor exposure.[11] | 12-Mar-2025[2][11] |
| Waldenström Macroglobulinemia (WM) | Relapsed/Refractory | 19 (evaluable) | 84.2% | Rapid and durable responses, regardless of prior BTKi therapy or mutation status.[5][12] | 12-Mar-2025[5][12] |
The safety profile of this compound was generally well-tolerated, with the most common treatment-emergent adverse events being petechiae, diarrhea, purpura/contusion, neutropenia, and thrombocytopenia, which were mostly low-grade.[5][12]
Pivotal Phase 2 DAYBreak Study (NCT07221500)
Based on the promising results from the Phase 1 trial, Nurix initiated the DAYBreak study, a pivotal single-arm Phase 2 trial of this compound in patients with relapsed or refractory CLL.
Experimental Protocols
Detailed experimental protocols for the discovery and preclinical evaluation of this compound are not fully available in the public domain. However, based on published summaries, the following methodologies were likely employed.
In Vitro BTK Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of BTK protein in cancer cell lines upon treatment with this compound.
-
Methodology:
-
Cell Culture: B-cell malignancy cell lines (e.g., TMD8) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BTK and a loading control (e.g., GAPDH).
-
Detection: An appropriate secondary antibody conjugated to a reporter enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Analysis: Densitometry is used to quantify BTK protein levels relative to the loading control, and DC50 values are calculated.[4]
-
In Vivo Xenograft Tumor Model
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Cell Implantation: Human B-cell malignancy cells (e.g., TMD8 with wild-type or mutant BTK) are implanted subcutaneously into immunocompromised mice.[4][13]
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.[4][13]
-
Conclusion
This compound (NX-5948) is a promising, first-in-class BTK protein degrader with a novel mechanism of action that has demonstrated significant preclinical and clinical activity in various B-cell malignancies. Its ability to degrade both wild-type and mutant BTK, coupled with its CNS penetrance, positions it as a potentially transformative therapy for patients who have developed resistance to conventional BTK inhibitors. The ongoing clinical development, including the pivotal DAYBreak study, will further elucidate its role in the evolving treatment paradigm for B-cell cancers.
References
- 1. gdch.app [gdch.app]
- 2. nurixtx.com [nurixtx.com]
- 3. nurixtx.com [nurixtx.com]
- 4. benchchem.com [benchchem.com]
- 5. nurixtx.com [nurixtx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. nurixtx.com [nurixtx.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound (NX-5948), A NOVEL BRUTON'S TYROSINE KINASE (BTK)... - Omer Z - EHA-2476 - Jun 13 2025 [library.ehaweb.org]
- 11. onclive.com [onclive.com]
- 12. sohoinsider.com [sohoinsider.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Bexobrutideg: A Technical Deep Dive into a Novel BTK Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexobrutideg (NX-5948) is an investigational, orally bioavailable small molecule that represents a paradigm shift in the targeted therapy of B-cell malignancies. It is a first-in-class Bruton's tyrosine kinase (BTK) degrader, a chimeric targeting molecule (CTM) designed to induce the selective degradation of BTK protein through the ubiquitin-proteasome system.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for this compound, intended for an audience of researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a heterobifunctional molecule, a proteolysis-targeting chimera (PROTAC), composed of a ligand that binds to BTK, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex.[1][3]
Chemical Structure
The chemical structure of this compound is complex, reflecting its dual-targeting nature.
IUPAC Name: 3-[4-[1-[[1-[6-[[(3S)-2,6-dioxopiperidin-3-yl]carbamoyl]-3-pyridinyl]piperidin-4-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide[4]
Physicochemical Properties
Due to its nature as an investigational compound, a comprehensive public profile of this compound's physicochemical properties is not yet available. However, some key identifiers and calculated properties are provided below. This compound's properties are noted to be "Beyond Rule-of-Five," which is characteristic of many PROTAC molecules.[5]
| Property | Value | Source |
| Molecular Formula | C42H54N12O5 | [4] |
| Molecular Weight | 806.96 g/mol | [6] |
| CAS Number | 2649400-34-8 | [6] |
| Synonyms | NX-5948, BTK-IN-24 | [6] |
Note: Detailed experimental data on properties such as pKa, logP, and aqueous solubility are not publicly available at this time.
Mechanism of Action: Targeted Protein Degradation
This compound operates through a distinct mechanism of action compared to traditional BTK inhibitors. Instead of merely blocking the kinase activity of BTK, this compound facilitates its complete removal from the cell.[7]
This process involves the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both BTK and the cereblon E3 ubiquitin ligase, forming a ternary complex.[1]
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the BTK protein.[2]
-
Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, the cell's primary protein degradation machinery.[1]
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another BTK molecule, acting in a catalytic manner.[1]
This degradation-based approach offers several potential advantages over traditional inhibition, including the ability to overcome resistance mutations that affect inhibitor binding and the elimination of both the kinase and scaffolding functions of the BTK protein.[2][8]
Visualization of the Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NX-5948 | C42H54N12O5 | CID 156464216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Investigating the Brain Penetrance of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The increasing recognition of central nervous system (CNS) involvement in these conditions necessitates the development of BTK inhibitors with significant brain penetrance. The blood-brain barrier (BBB) presents a formidable obstacle to drug delivery to the CNS, and therefore, a thorough investigation of a drug's ability to cross this barrier is paramount. This technical guide provides an in-depth overview of the methodologies used to assess the brain penetrance of BTK inhibitors, presents comparative data from preclinical and clinical studies of various agents in this class, and visualizes key experimental workflows and signaling pathways. While specific data for Bexobrutinib is not yet widely available in the public domain, this guide utilizes data from other BTK inhibitors such as Tolebrutinib, Ibrutinib, and Zanubrutinib to illustrate the core principles and experimental approaches.
Quantitative Data on Brain Penetrance of BTK Inhibitors
The following tables summarize key pharmacokinetic parameters related to the brain penetrance of several BTK inhibitors, providing a comparative landscape for researchers.
Table 1: Preclinical Brain Penetrance Data of BTK Inhibitors
| Compound | Animal Model | Dose | Key Findings | Reference |
| Tolebrutinib | Cynomolgus Monkey | 10 mg/kg (single oral dose) | CSF Concentration: 4.8 ng/mL; Kp,uu CSF: 0.40; Exceeded estimated IC90 in CSF | [1] |
| Evobrutinib | Cynomolgus Monkey | 10 mg/kg (single oral dose) | CSF Concentration: 3.2 ng/mL; Kp,uu CSF: 0.13; Did not reach IC90 in CSF | [1] |
| Fenebrutinib | Cynomolgus Monkey | 10 mg/kg (single oral dose) | CSF Concentration: 12.9 ng/mL; Kp,uu CSF: 0.15; Did not reach IC90 in CSF | [1] |
| Ibrutinib | Swiss Mice | Escalating single doses & multiple doses | Rapidly crosses the BBB (Tmax in brain: 0.29 h); AUC0-t brain to AUC0-t plasma ratio: ~0.7 | [2][3] |
Table 2: Clinical Brain Penetrance Data of BTK Inhibitors
| Compound | Patient Population | Key Findings | Reference |
| Zanubrutinib | Patients with CNS Lymphoma | Mean CSF/plasma ratio (corrected for protein binding): 42.7% ± 27.7% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of brain penetrance across different compounds. Below are outlines of typical experimental protocols employed in preclinical and clinical settings.
Preclinical Assessment of Brain Penetrance in Animal Models
Objective: To determine the concentration of the BTK inhibitor in the plasma, cerebrospinal fluid (CSF), and brain tissue following administration in an animal model.
Animal Model:
-
Species: Healthy Swiss mice or non-human primates (e.g., cynomolgus macaques) are commonly used.[1][2][3]
-
Housing and Care: Animals should be housed in accordance with institutional guidelines and provided with appropriate environmental conditions, food, and water.
Drug Administration:
-
Route: Oral administration is common for BTK inhibitors, reflecting the intended clinical route.[1]
-
Dose: Single or multiple doses may be administered to evaluate both acute and steady-state brain distribution.[2][3]
Sample Collection:
-
Plasma: Blood samples are collected at various time points post-administration via methods such as cardiac puncture or from indwelling catheters. Plasma is separated by centrifugation.
-
Cerebrospinal Fluid (CSF): CSF is collected from the cisterna magna or lumbar spine.
-
Brain Tissue: Animals are euthanized at predetermined time points, and brains are harvested. Specific brain regions may be dissected to assess regional distribution.
Sample Analysis:
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the drug in plasma, CSF, and brain homogenates.[2][3]
Data Analysis:
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated for each matrix.
-
The brain-to-plasma ratio (AUCbrain/AUCplasma) and the unbound CSF-to-plasma ratio (Kp,uu CSF) are determined to quantify the extent of brain penetration.
Clinical Assessment of Brain Penetrance in Humans
Objective: To measure the concentration of the BTK inhibitor in the CSF of patients.
Study Population:
-
Patients with CNS malignancies (e.g., primary CNS lymphoma) who are receiving treatment with the BTK inhibitor.[4]
Sample Collection:
-
Paired Samples: Time-matched plasma and CSF samples are collected from patients.
-
Timing: Samples are typically collected at specific time points after drug administration to capture peak or trough concentrations.
Sample Analysis:
-
Method: LC-MS/MS is used to quantify the drug concentration in plasma and CSF.
Data Analysis:
-
The CSF-to-plasma concentration ratio is calculated. This ratio may be corrected for plasma protein binding to estimate the distribution of the unbound, pharmacologically active drug.[4]
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of BTK inhibitors.
Experimental Workflow for Preclinical Brain Penetrance Assessment
Caption: A typical experimental workflow for assessing the brain penetrance of a drug candidate in preclinical models.
References
Preclinical Profile of Bexobrutinib (TG-1701): A Technical Guide for B-Cell Malignancy Research
An In-Depth Review of the Preclinical Data, Experimental Methodologies, and Mechanism of Action of the Novel Bruton's Tyrosine Kinase Inhibitor, Bexobrutinib, in B-Cell Malignancies.
Introduction
Bexobrutinib (also known as TG-1701) is a novel, orally available, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) under investigation for the treatment of various B-cell malignancies. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in many types of B-cell lymphomas and leukemias.[1] Bexobrutinib's covalent binding to the BTK enzyme is designed to provide potent and sustained inhibition of this pathway.[2] This technical guide provides a comprehensive overview of the preclinical studies that have defined the activity, selectivity, and mechanism of action of Bexobrutinib in B-cell malignancies.
Quantitative Data Summary
The preclinical evaluation of Bexobrutinib has generated significant quantitative data, highlighting its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for ease of comparison and reference.
Table 1: Kinase Selectivity and Potency
Bexobrutinib has demonstrated high selectivity for BTK with significantly less off-target activity against other kinases compared to the first-generation BTK inhibitor, ibrutinib.[3] This improved selectivity may translate to a more favorable safety profile.
| Kinase Target | Bexobrutinib (TG-1701) | Ibrutinib | Fold Selectivity (Bexobrutinib vs. Ibrutinib) | Data Type |
| BTK | 3 nM | 1.5 nM | ~0.5x | Kd |
| EGFR | >3000 nM | 5.3 nM | >566x | IC50 |
| ITK | >3000 nM | 4.9 nM | >612x | IC50 |
| TXK | 136 nM | 2 nM | 68x | IC50 |
| JAK3 | >3000 nM | 32 nM | >94x | IC50 |
| TEC | 4 nM | 7 nM | ~1.75x | IC50 |
| HER2 | >3000 nM | 6.4 nM | >468x | IC50 |
Data sourced from presentations by TG Therapeutics.[3][4]
Table 2: In Vitro Activity
While a comprehensive panel of IC50 values across numerous B-cell malignancy cell lines was not publicly available in the reviewed literature, a study on an ibrutinib-resistant mantle cell lymphoma (MCL) cell line provided insight into Bexobrutinib's activity in resistant settings.
| Cell Line | Bexobrutinib (TG-1701) | Ibrutinib | Note |
| UPN1res (MCL) | 3-fold shift in IC50 vs. parental | 3-fold shift in IC50 vs. parental | UPN1res is an ibrutinib-resistant cell line with activation of the non-canonical NF-κB pathway.[5] |
Table 3: In Vivo Efficacy in Mantle Cell Lymphoma (MCL) Xenograft Models
Bexobrutinib has demonstrated significant anti-tumor activity in preclinical xenograft models of MCL, with tumor growth inhibition (TGI) comparable to or exceeding that of ibrutinib.[3][5]
| Xenograft Model | Treatment Group | Dose | TGI (%) |
| Mino (MCL) | Bexobrutinib | 25 mg/kg | 56% |
| Bexobrutinib | 50 mg/kg | 72% | |
| Bexobrutinib | 100 mg/kg | 78% | |
| Ibrutinib | 100 mg/kg | 70% | |
| UPN1res (MCL) | Bexobrutinib | 25 mg/kg | 17% |
| Ibrutinib | 25 mg/kg | 29% |
Data sourced from a presentation by Ribeiro M, et al. and TG Therapeutics.[3][5]
Table 4: Preclinical Pharmacokinetic Parameters
Detailed preclinical pharmacokinetic data for Bexobrutinib in animal models were not available in the reviewed literature. However, data from a Phase 1 clinical study in patients with B-cell malignancies provides some insight into its pharmacokinetic profile.
| Parameter | Value | Species |
| Tmax | 1 - 4 hours | Human |
| Half-life (t½) | 2.24 hours | Human |
Data from a Phase 1 clinical study presentation.[2] It is important to note that these are clinical and not preclinical data.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of Bexobrutinib. Due to the limited availability of detailed published protocols, the following are based on standard methodologies for these assays.
Kinase Selectivity Profiling (DiscoverX KINOMEscan®)
-
Objective: To determine the binding affinity of Bexobrutinib to a large panel of human kinases.
-
Methodology: The KINOMEscan® platform utilizes a competition binding assay. Test compound (Bexobrutinib) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. The binding affinity (Kd) is determined by measuring the displacement of the tagged kinase from the immobilized ligand by the test compound.[3]
In Vitro Cell Viability Assay
-
Objective: To determine the concentration of Bexobrutinib that inhibits the growth of B-cell malignancy cell lines by 50% (IC50).
-
Methodology:
-
B-cell malignancy cell lines are seeded in 96-well plates.
-
Cells are treated with a serial dilution of Bexobrutinib or vehicle control.
-
After a specified incubation period (e.g., 72 hours), a reagent such as CellTiter-Glo® is added to measure cell viability based on ATP levels.
-
Luminescence is measured, and the data is normalized to vehicle-treated cells to calculate IC50 values.[5]
-
Western Blotting for Phospho-BTK
-
Objective: To assess the inhibitory effect of Bexobrutinib on BTK activation.
-
Methodology:
-
B-cell malignancy cell lines (e.g., DoHH-2) are treated with varying concentrations of Bexobrutinib or vehicle control.
-
Cells are stimulated with an anti-IgM antibody to induce BCR signaling and BTK phosphorylation.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (e.g., p-BTK Tyr223).
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence. Total BTK levels are also assessed as a loading control.[3]
-
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of Bexobrutinib in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously injected with a suspension of human B-cell malignancy cells (e.g., Mino or UPN1res MCL cells).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Bexobrutinib or vehicle control is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.[3][5]
-
Signaling Pathways and Mechanism of Action
Bexobrutinib exerts its anti-tumor effects primarily through the inhibition of the B-cell receptor (BCR) signaling pathway. A key finding from preclinical studies is the identification of the disruption of Ikaros signaling as a downstream consequence of BTK inhibition by Bexobrutinib, particularly in responsive cells.
B-Cell Receptor (BCR) Signaling Pathway
The BCR pathway is a cornerstone of B-cell development, activation, and survival. In many B-cell malignancies, this pathway is constitutively active, promoting uncontrolled cell proliferation. Bexobrutinib, by irreversibly binding to BTK, blocks the downstream signaling cascade.
Disruption of Ikaros Signaling by Bexobrutinib
Preclinical studies have revealed that the anti-tumor activity of Bexobrutinib is associated with the disruption of the Ikaros signaling pathway. Ikaros is a zinc-finger transcription factor that plays a crucial role in lymphocyte development. In the context of B-cell malignancies, Bexobrutinib-mediated BTK inhibition leads to reduced phosphorylation of Ikaros, affecting its nuclear activity and the expression of its target genes, such as MYC and YES1.[6]
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel BTK inhibitor like Bexobrutinib follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
The preclinical data for Bexobrutinib (TG-1701) demonstrate its potential as a highly selective and potent irreversible BTK inhibitor for the treatment of B-cell malignancies. Its distinct selectivity profile compared to ibrutinib suggests the potential for an improved therapeutic window. In vivo studies have confirmed its anti-tumor activity in models of mantle cell lymphoma. Furthermore, the elucidation of its mechanism of action, including the disruption of Ikaros signaling, provides a strong rationale for its continued clinical development and offers potential biomarkers for patient selection and response monitoring. Further preclinical studies to fully characterize its activity across a broader range of B-cell malignancy subtypes and to detail its pharmacokinetic profile in animal models will be valuable for optimizing its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tgtherapeutics.com [tgtherapeutics.com]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- 5. tgtherapeutics.com [tgtherapeutics.com]
- 6. Antitumor Activity of the Novel BTK Inhibitor TG-1701 Is Associated with Disruption of Ikaros Signaling in Patients with B-cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexobrutinib's Impact on Bruton's Tyrosine Kinase Scaffolding Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bexobrutinib (TG-1701) is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor that operates through a targeted protein degradation mechanism. Unlike traditional BTK inhibitors that primarily target the enzyme's kinase activity, bexobrutinib is designed to induce the degradation of the entire BTK protein. This dual action not only ablates the kinase-dependent signaling pathways but also eliminates the crucial non-catalytic scaffolding function of BTK, which has been implicated in therapy resistance. This technical guide provides an in-depth analysis of bexobrutinib's effect on BTK's scaffolding function, detailing the underlying mechanisms, experimental methodologies for its assessment, and the broader implications for therapeutic development.
Introduction: The Dual Roles of Bruton's Tyrosine Kinase
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, proliferation, and survival.[1] BTK's function can be broadly categorized into two distinct roles:
-
Kinase Activity: The canonical function of BTK involves the phosphorylation of downstream substrates, most notably Phospholipase Cγ2 (PLCγ2). This enzymatic activity triggers a cascade of signaling events leading to calcium mobilization and the activation of transcription factors like NF-κB, which are vital for B-cell function.[2][3]
-
Scaffolding Function: Independent of its catalytic activity, BTK serves as a molecular scaffold, orchestrating the assembly of signaling complexes.[1][4] This involves bringing key proteins into proximity to mediate their functions. A primary example is the recruitment of phosphatidylinositol-4-phosphate 5-kinase (PIP5KI) to the plasma membrane, which is essential for the production of phosphatidylinositol (4,5)-bisphosphate (PIP2), a substrate for PLCγ2.[1] This scaffolding role is crucial for the formation of the immune synapse, a specialized structure at the interface of a B-cell and an antigen-presenting cell that is critical for B-cell activation.[1][4][5]
The persistence of BTK's scaffolding function, even when its kinase activity is inhibited, can contribute to resistance to traditional BTK inhibitors.
Bexobrutinib: A BTK Protein Degrader
Bexobrutinib is a heterobifunctional molecule, often referred to as a Proteolysis-Targeting Chimera (PROTAC). It is designed to simultaneously bind to BTK and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[6] This induced proximity results in the ubiquitination of BTK, marking it for degradation by the proteasome.[6] By eliminating the entire BTK protein, bexobrutinib abrogates both its kinase and scaffolding functions.[7] This mechanism offers a potential advantage over kinase inhibitors, particularly in overcoming resistance mediated by the residual scaffolding activity of BTK.
Signaling Pathways and Experimental Workflows
BTK Signaling and the Impact of Bexobrutinib
The following diagram illustrates the dual roles of BTK in the BCR signaling pathway and the mechanism by which bexobrutinib disrupts these functions.
Experimental Workflow for Assessing BTK Degradation
The degradation of BTK by bexobrutinib can be quantified using techniques such as Western blotting or quantitative mass spectrometry.
Quantitative Data Summary
While specific quantitative data for bexobrutinib's direct impact on BTK scaffolding from peer-reviewed publications is emerging, the expected outcomes based on its mechanism of action are summarized below.
| Parameter | Assay | Expected Outcome with Bexobrutinib | Rationale |
| BTK Protein Levels | Western Blot / Mass Spectrometry | Dose- and time-dependent decrease in total BTK protein | Induction of proteasomal degradation of BTK. |
| BTK-PLCγ2 Interaction | Co-Immunoprecipitation / FRET | Significant reduction in co-precipitated PLCγ2 with BTK | Elimination of the BTK protein scaffold. |
| BTK-PIP5KI Interaction | Co-Immunoprecipitation | Significant reduction in co-precipitated PIP5KI with BTK | Elimination of the BTK protein scaffold. |
| Immune Synapse Formation | High-Resolution Microscopy | Impaired formation of the pSMAC and reduced antigen clustering | Disruption of BTK's scaffolding role in recruiting necessary components. |
| Downstream Signaling | Phospho-flow cytometry / Western Blot | Reduced phosphorylation of PLCγ2 and other downstream targets | Abrogation of both kinase activity and scaffolding-dependent signal amplification. |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess BTK-Protein Interactions
Objective: To determine if bexobrutinib treatment reduces the interaction between BTK and its binding partners (e.g., PLCγ2, PIP5KI).
Methodology:
-
Cell Culture and Treatment: Culture a relevant B-cell line (e.g., Ramos) to a density of 1-2 x 107 cells per condition. Treat cells with varying concentrations of bexobrutinib or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-BTK antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against BTK and the protein of interest (e.g., PLCγ2). A reduction in the amount of co-precipitated PLCγ2 in the bexobrutinib-treated samples compared to the control would indicate a disruption of the interaction.
Förster Resonance Energy Transfer (FRET) Assay for In-Cell Interaction Analysis
Objective: To visualize and quantify the proximity of BTK and PLCγ2 in living cells and assess the impact of bexobrutinib.
Methodology:
-
Construct Preparation: Generate expression vectors for BTK and PLCγ2 fused to a FRET pair of fluorescent proteins (e.g., CFP-BTK and YFP-PLCγ2).
-
Cell Transfection and Treatment: Co-transfect a suitable cell line with the CFP-BTK and YFP-PLCγ2 constructs. After allowing for protein expression, treat the cells with bexobrutinib or a vehicle control.
-
FRET Imaging:
-
Image the cells using a confocal microscope equipped for FRET imaging.
-
Acquire images in three channels: the donor channel (CFP excitation, CFP emission), the acceptor channel (YFP excitation, YFP emission), and the FRET channel (CFP excitation, YFP emission).
-
-
FRET Analysis: Calculate the FRET efficiency. A decrease in FRET efficiency in bexobrutinib-treated cells would indicate an increase in the distance between BTK and PLCγ2, consistent with the degradation of BTK and disruption of the signaling complex.
Immune Synapse Formation Assay
Objective: To assess the functional consequence of BTK scaffolding disruption on the formation of the immune synapse.
Methodology:
-
B-cell Staining and Treatment: Isolate primary B-cells or use a suitable B-cell line. Treat the cells with bexobrutinib or a vehicle control.
-
Antigen-Coated Surface Preparation: Prepare glass coverslips coated with a surrogate antigen (e.g., anti-IgM antibodies).
-
Immune Synapse Formation: Add the treated B-cells to the antigen-coated coverslips and incubate to allow for immune synapse formation.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Stain for key components of the immune synapse, such as F-actin (using phalloidin) to visualize the pSMAC and a labeled antigen to visualize the cSMAC.
-
Microscopy and Analysis: Image the cells using high-resolution confocal microscopy. Quantify the area and morphology of the immune synapses. An impaired ability to form a well-structured synapse in bexobrutinib-treated cells would demonstrate a functional deficit in BTK's scaffolding role.[4][5]
Conclusion
Bexobrutinib's mechanism as a BTK protein degrader represents a significant advancement in the targeting of B-cell malignancies. By inducing the complete removal of the BTK protein, bexobrutinib not only inhibits its kinase activity but also critically eliminates its non-catalytic scaffolding function. This comprehensive approach has the potential to overcome resistance mechanisms that limit the efficacy of traditional BTK inhibitors and offers a promising therapeutic strategy for patients with B-cell cancers. Further preclinical and clinical studies will continue to elucidate the full impact of this dual-action mechanism.
References
- 1. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 2. Phospholipase C-gamma 2 couples Bruton's tyrosine kinase to the NF-kappaB signaling pathway in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined deficiencies in Bruton tyrosine kinase and phospholipase Cgamma2 arrest B-cell development at a pre-BCR+ stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Bexobrutideg (NX-5948): A Technical Overview of Early-Phase Clinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexobrutideg (NX-5948) is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule designed as a targeted protein degrader of Bruton's Tyrosine Kinase (BTK).[1][2][3] By inducing the degradation of both wild-type and mutated forms of BTK, this compound represents a promising therapeutic strategy for B-cell malignancies, particularly in patients who have developed resistance to conventional BTK inhibitors.[4][5] This technical guide provides a comprehensive summary of the early-phase clinical trial data for this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action
This compound functions as a heterobifunctional degrader, bringing BTK into proximity with the cereblon (CRBN) E3 ubiquitin ligase complex.[4][6][7] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[5][6][7] This catalytic mechanism allows for the elimination of multiple BTK protein copies by a single molecule of this compound, distinguishing it from traditional inhibitors that require sustained occupancy of the target's active site.[3] Notably, this approach addresses both the enzymatic and scaffolding functions of BTK, potentially overcoming resistance mechanisms associated with BTK mutations.[5][7][8][9]
Clinical Development Program: NX-5948-301
The primary source of early-phase clinical data for this compound is the first-in-human, Phase 1a/1b dose-escalation and cohort-expansion study, NX-5948-301 (NCT05131022).[1][2][4]
Experimental Protocol
Study Design:
-
Phase 1a (Dose Escalation): A standard 3+3 dose-escalation design was utilized to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of this compound in patients with relapsed/refractory B-cell malignancies.[4] Patients were enrolled in sequential cohorts at increasing dose levels.
-
Phase 1b (Dose Expansion): Upon determination of the RP2D, additional patients were enrolled in expansion cohorts to further evaluate the safety, tolerability, and preliminary efficacy of this compound in specific B-cell malignancy subtypes.[4]
Patient Population:
-
Inclusion Criteria: Adult patients with relapsed or refractory B-cell malignancies who have received at least two prior lines of therapy.[10] An ECOG performance status of 0-1 was also required.[10]
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.
Treatment Regimen:
Endpoints:
-
Primary Objectives: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose and/or RP2D.[8][10][11]
-
Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles of this compound and to assess its preliminary efficacy.[8][10][11]
Clinical Efficacy
This compound has demonstrated promising clinical activity in heavily pretreated patient populations with various B-cell malignancies.
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
In the Phase 1a portion of the NX-5948-301 study, this compound showed robust and durable responses in patients with relapsed/refractory CLL.[10]
| Efficacy Endpoint | Result (N=47 response-evaluable) | Data Cutoff |
| Overall Response Rate (ORR) | 80.9% | 12-Mar-2025 |
| Complete Response (CR) | 1 patient | 12-Mar-2025 |
| Partial Response (PR) | 37 patients | 12-Mar-2025 |
| Stable Disease (SD) | 7 patients | 12-Mar-2025 |
| Progressive Disease (PD) | 2 patients | 12-Mar-2025 |
| Median Time to First Response | 1.87 months | 12-Mar-2025 |
Table 1: Efficacy of this compound in Relapsed/Refractory CLL/SLL (Phase 1a).[10]
Updated data from the Phase 1a study with a longer median follow-up of 19.0 months showed an improved ORR of 83.0%, including two complete responses. The median progression-free survival was 22.1 months, and the median duration of response was 20.1 months.[12]
Waldenström Macroglobulinemia (WM)
This compound has also shown significant clinical activity in patients with relapsed/refractory Waldenström Macroglobulinemia.
| Efficacy Endpoint | Result (N=28 evaluable) | Data Cutoff |
| Overall Response Rate (ORR) | 75.0% | 19-Sep-2025 |
| Very Good Partial Response (VGPR) | 10.7% (3 patients) | 19-Sep-2025 |
| Partial Response (PR) | 50.0% (14 patients) | 19-Sep-2025 |
| Minor Response (MR) | 14.3% (4 patients) | 19-Sep-2025 |
| Stable Disease (SD) | 21.4% (6 patients) | 19-Sep-2025 |
Table 2: Efficacy of this compound in Relapsed/Refractory WM.[2][13]
In a subgroup analysis of WM patients with at least two disease assessments (n=23), the ORR was 82.6% with a disease control rate of 100.0%.[2][13]
Safety and Tolerability
This compound has been generally well-tolerated across the early-phase clinical trials.
| Adverse Event Profile | Observations |
| Most Common TEAEs (CLL) | Purpura/contusion (45.8%), neutropenia (29.2%), thrombocytopenia (22.9%) (primarily low grade)[1] |
| Most Common TEAEs (WM) | Petechiae (27.3%), diarrhea (22.7%), purpura/contusion (18.2%), neutropenia (18.2%), thrombocytopenia (18.2%) (predominantly low grade)[1] |
| Dose-Limiting Toxicities (DLTs) | None observed[1][10] |
| Atrial Fibrillation/Flutter | No new onset observed[1][10] |
| Treatment Discontinuation due to TEAEs | One instance reported in the CLL cohort[10] and two in the WM cohort[1] |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) with this compound.
Pharmacokinetics and Pharmacodynamics
Preliminary pharmacokinetic data from the Phase 1a study suggest that this compound exhibits dose-proportional pharmacokinetics. The half-life of approximately 12.6 hours supports once-daily dosing, and a Tmax of 2-3 hours indicates rapid absorption. Importantly, exposure to this compound resulted in rapid, robust, and sustained BTK degradation in all patients, regardless of baseline BTK levels, tumor type, or dose level.
Conclusion
The early-phase clinical data for this compound (NX-5948) demonstrate a promising safety and efficacy profile in heavily pretreated patients with B-cell malignancies, including Chronic Lymphocytic Leukemia and Waldenström Macroglobulinemia. Its novel mechanism of action as a BTK protein degrader offers the potential to overcome resistance to existing BTK inhibitors. The ongoing clinical development program will further delineate the therapeutic role of this compound in the management of these diseases. The favorable tolerability and significant clinical activity observed to date support its continued investigation in pivotal trials.[14][15]
References
- 1. Nurix Therapeutics Presents Updated Positive Data Demonstrating Durable, Deepening Responses in Ongoing Clinical Trial of this compound (NX-5948) Monotherapy in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) and Waldenström Macroglobulinemia (WM) | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. Nurix Therapeutics Presents New Data from the Phase 1 Trial of this compound (NX-5948) in Waldenström Macroglobulinemia at the 67th American Society of Hematology (ASH) Annual Meeting and Exposition - BioSpace [biospace.com]
- 3. nurixtx.com [nurixtx.com]
- 4. PB2331: AN ONGOING FIRST-IN-HUMAN PHASE 1 TRIAL OF NX-5948, AN ORAL BRUTON’S TYROSINE KINASE (BTK) DEGRADER, IN PATIENTS WITH RELAPSED/REFRACTORY B CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. nurixtx.com [nurixtx.com]
- 8. nurixtx.com [nurixtx.com]
- 9. nurixtx.com [nurixtx.com]
- 10. nurixtx.com [nurixtx.com]
- 11. nurixtx.com [nurixtx.com]
- 12. ir.nurixtx.com [ir.nurixtx.com]
- 13. Nurix's this compound shows 75% response in Waldenström trial | NRIX Stock News [stocktitan.net]
- 14. A Study of NX-5948 in Adults With Relapsed/Refractory B-cell Malignancies [clin.larvol.com]
- 15. nurixtx.com [nurixtx.com]
Beyond Oncology: A Technical Guide to the Therapeutic Potential of Bexobrutinib
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Bexobrutinib, a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor, is currently under investigation for a range of therapeutic applications beyond its initial focus in oncology. This technical guide explores the scientific rationale and available evidence for the use of bexobrutinib in non-malignant indications, with a primary focus on autoimmune and inflammatory disorders. By delving into the intricate role of BTK in various immune cell signaling pathways, this document provides a comprehensive overview of the preclinical and clinical data that underscore the potential of bexobrutinib as a transformative therapy in these disease areas. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are presented to equip researchers and drug development professionals with a thorough understanding of the therapeutic promise of bexobrutinib.
Introduction: The Rationale for Targeting BTK Beyond Cancer
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical signaling molecule in a multitude of hematopoietic cells.[1] While its role in the B-cell receptor (BCR) signaling pathway has been extensively exploited for the treatment of B-cell malignancies, the expression and function of BTK extend to a variety of other immune cells, including monocytes, macrophages, granulocytes, dendritic cells, and mast cells.[2] This widespread involvement in immune regulation provides a strong rationale for investigating BTK inhibitors, such as bexobrutinib, in the context of autoimmune and inflammatory diseases where these cell types play a pivotal pathogenic role.
Bexobrutinib is a next-generation BTK inhibitor designed for high selectivity and potency. Its mechanism of action involves the irreversible inhibition of BTK, thereby blocking downstream signaling pathways that are crucial for the activation, proliferation, and survival of various immune cells. This targeted immunomodulation holds the promise of therapeutic efficacy in a range of debilitating conditions with unmet medical needs.
The Central Role of BTK in Immune Cell Signaling
The therapeutic potential of bexobrutinib in non-oncological indications is rooted in the fundamental role of BTK in the signaling cascades of diverse immune cells.
B-Cell Receptor (BCR) Signaling
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. BTK is a key downstream mediator in this pathway. Its inhibition by bexobrutinib can effectively dampen aberrant B-cell responses, which are a hallmark of many autoimmune diseases characterized by the production of autoantibodies.
Fc Receptor (FcR) Signaling in Myeloid Cells
BTK is also a critical component of Fc receptor signaling in myeloid cells such as macrophages and mast cells. Fc receptors bind to the constant region of antibodies, and their activation by immune complexes can trigger the release of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting BTK, bexobrutinib can interfere with this inflammatory cascade, offering a therapeutic benefit in diseases driven by immune complex deposition and myeloid cell activation.
Toll-Like Receptor (TLR) Signaling
Toll-like receptors are key players in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. BTK has been shown to be involved in the signaling pathways of several TLRs. Therefore, bexobrutinib may also exert its therapeutic effects by modulating innate immune responses mediated by these receptors.
Below is a diagram illustrating the central role of BTK in immune cell signaling pathways.
Potential Therapeutic Applications and Preclinical Evidence
The immunomodulatory properties of bexobrutinib have prompted its investigation in a variety of autoimmune and inflammatory conditions. The following sections summarize the preclinical evidence for its efficacy in key disease models.
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the joints, leading to pain, stiffness, and progressive joint destruction. The pathogenesis of RA involves both B-cell-mediated autoantibody production and myeloid cell-driven inflammation.
Preclinical Models: The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model of RA. Studies with BTK inhibitors in this model have demonstrated significant therapeutic effects.
| BTK Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Evobrutinib | Mouse CIA | 1 mg/kg and 3 mg/kg, once daily | 69% to 92% reduction in disease activity | [3] |
| Spebrutinib | Mouse CIA | Dose-dependent | Significant reduction in arthritis development | [3] |
| Rilzabrutinib | Rat CIA | Dose-dependent | Improvement in clinical scores and joint pathology | [4] |
Multiple Sclerosis (MS)
Multiple sclerosis is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathology of MS involves immune cell infiltration into the CNS, leading to demyelination and axonal damage. Both B cells and myeloid cells (microglia and macrophages) are implicated in the disease process.
Preclinical Models: The experimental autoimmune encephalomyelitis (EAE) model is the most commonly used animal model for MS. Studies with BTK inhibitors in EAE have shown promising results in reducing neuroinflammation and disease severity.
| BTK Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Evobrutinib | Mouse EAE | 3 mg/kg and 10 mg/kg, once daily | Dose-dependent reduction in clinical scores | [5] |
| Fenebrutinib | Mouse EAE | Prophylactic treatment | Significant reduction in clinical severity of EAE | [5] |
| Remibrutinib | Mouse EAE | 30 mg/kg, oral | Strong BTK occupancy in the brain and reduced neurological symptoms | [6] |
Systemic Lupus Erythematosus (SLE)
Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. B cells play a central role in the pathogenesis of SLE.
Preclinical Models: The MRL/lpr mouse is a spontaneous model of lupus that develops a disease with many similarities to human SLE. Studies with BTK inhibitors in this and other lupus models have shown a reduction in autoantibody production and an amelioration of disease.
| BTK Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| Fenebrutinib | Mouse Lupus Model | Not specified | Evidence of strong pathway inhibition | [7] |
| Evobrutinib | Mouse Lupus Model | Not specified | Reduction of disease activity in preclinical models | [1] |
Experimental Protocols
To facilitate the replication and further investigation of the therapeutic potential of bexobrutinib, detailed methodologies for key preclinical experiments are provided below.
Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used model for studying RA.
Materials:
-
Bovine type II collagen (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old male DBA/1 mice
-
Bexobrutinib (or other BTK inhibitor) formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization (Day 0): Prepare an emulsion of equal volumes of type II collagen and CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of equal volumes of type II collagen and IFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at a site different from the initial immunization.
-
Treatment Initiation (e.g., Day 18-35): Begin daily oral gavage of bexobrutinib or vehicle control. Dosing should continue for a predefined period (e.g., 14-21 days).
-
Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis of inflammation, pannus formation, and bone erosion.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes the induction of EAE in C57BL/6 mice, a model for chronic progressive MS.
Materials:
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
8-10 week old female C57BL/6 mice
-
Bexobrutinib (or other BTK inhibitor) formulated for oral gavage
-
Vehicle control
Procedure:
-
Immunization (Day 0): Prepare an emulsion of MOG35-55 in CFA. Anesthetize mice and inject 200 µL of the emulsion subcutaneously at two sites on the flank.
-
Pertussis Toxin Administration (Day 0 and Day 2): Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Treatment Initiation: Begin daily oral gavage of bexobrutinib or vehicle control, either prophylactically (from day 0) or therapeutically (at the onset of clinical signs).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE. Score on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
CNS Analysis: At the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination.
Below is a diagram representing a typical experimental workflow for preclinical evaluation of a BTK inhibitor.
References
- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Methodological & Application
Bexobrutideg (NX-5948): In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexobrutideg (NX-5948) is a potent, orally bioavailable, and highly selective small molecule degrader of Bruton's tyrosine kinase (BTK).[1] As a chimeric targeting molecule, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of both wild-type and mutant forms of BTK.[2] This mechanism of action, which eliminates both the enzymatic and scaffolding functions of BTK, offers a promising therapeutic strategy for B-cell malignancies and autoimmune diseases.[2][3][4] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This binding facilitates the formation of a ternary complex between BTK and CRBN, leading to the polyubiquitination of BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules.[3]
Caption: Mechanism of action of this compound (NX-5948).
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various cell lines.
| Cell Line | Assay Type | Endpoint | Value (nM) | Treatment Time (hours) | Reference |
| Primary Human B cells | BTK Degradation | DC50 | 0.34 | 4 | [1] |
| Primary Human Monocytes | BTK Degradation | DC50 | 0.034 | 4 | |
| Ramos (B-cell lymphoma) | BTK Degradation | DC50 | <1 | Not Specified | [1] |
| TMD8 (B-cell lymphoma) | BTK Degradation | DC50 | <1 | Not Specified | [1] |
DC50: Half-maximal degradation concentration.
Experimental Protocols
In Vitro BTK Degradation Assay by Western Blot
Objective: To determine the concentration-dependent degradation of BTK protein in cancer cell lines following treatment with this compound.
Caption: Western Blot workflow for BTK degradation.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, TMD8)
-
This compound (NX-5948)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells (e.g., Ramos, TMD8) in 6-well plates at a density of 1 x 10^6 cells/well and culture overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
B-Cell Receptor (BCR) Signaling Inhibition Assay by Phospho-Flow Cytometry
Objective: To assess the inhibitory effect of this compound on BCR-mediated downstream signaling by measuring the phosphorylation of key signaling proteins.
Caption: Phospho-Flow Cytometry workflow for BCR signaling.
Materials:
-
Primary human B-cells or a suitable B-cell line
-
This compound (NX-5948)
-
BCR agonist (e.g., F(ab')2 anti-human IgM)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorescently conjugated antibodies against phosphorylated signaling proteins (e.g., phospho-S6 ribosomal protein)
-
Flow cytometer
Procedure:
-
Isolate primary human B-cells or culture a suitable B-cell line.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).
-
Stimulate the cells with a BCR agonist (e.g., 10 µg/mL anti-IgM) for a short period (e.g., 5-15 minutes). Include an unstimulated control.
-
Immediately fix the cells by adding a fixation buffer.
-
Permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated protein of interest (e.g., phospho-S6).
-
Wash the cells and resuspend them in flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the phospho-protein in the different treatment groups.
Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability of B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, Ramos)
-
This compound (NX-5948)
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate as recommended by the reagent manufacturer.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound (NX-5948) is a potent and selective degrader of BTK that effectively suppresses downstream signaling pathways in B-cells. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other similar targeted protein degraders. These assays are crucial for understanding the mechanism of action, determining potency, and evaluating the therapeutic potential of such compounds in the context of B-cell malignancies and autoimmune disorders.
References
Application Notes and Protocols for Bexobrutinib in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of bexobrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in a mouse xenograft model of Diffuse Large B-Cell Lymphoma (DLBCL). The following protocols and data are intended to facilitate the design and execution of preclinical studies to evaluate the efficacy of bexobrutinib.
Mechanism of Action and Signaling Pathway
Bexobrutinib, also known as zanubrutinib (BGB-3111), is a second-generation BTK inhibitor that covalently binds to cysteine 481 in the ATP binding domain of BTK, leading to irreversible inhibition of its kinase activity.[1] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, survival, and differentiation. In many B-cell malignancies, including DLBCL, the BCR pathway is constitutively active, driving tumor growth. By inhibiting BTK, bexobrutinib effectively blocks downstream signaling, leading to decreased tumor cell proliferation and survival.
Figure 1: Bexobrutinib's inhibition of the BTK signaling pathway.
Efficacy in a DLBCL Xenograft Model
Bexobrutinib has demonstrated significant anti-tumor activity in a preclinical mouse xenograft model using the OCI-LY10 DLBCL cell line. Oral administration of bexobrutinib led to a dose-dependent inhibition of tumor growth.
Table 1: In Vivo Efficacy of Bexobrutinib in OCI-LY10 Xenograft Model
| Dosage (Oral, Twice Daily) | Tumor Growth Inhibition (TGI) |
| 2.5 mg/kg | 76% |
| 7.5 mg/kg | 88% |
Data sourced from preclinical studies of zanubrutinib (BGB-3111).[1]
Experimental Protocols
The following are detailed protocols for establishing a subcutaneous OCI-LY10 xenograft model and for the administration of bexobrutinib.
OCI-LY10 Cell Culture and Preparation
-
Cell Line: OCI-LY10 (human DLBCL cell line).
-
Culture Medium: RPMI-1640 supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting:
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Prior to injection, harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile, serum-free RPMI-1640 or Phosphate-Buffered Saline (PBS).
-
Resuspend the final cell pellet in a 1:1 mixture of serum-free RPMI-1640 and Matrigel® Basement Membrane Matrix.
-
Determine cell viability using a trypan blue exclusion assay (viability should be >90%).
-
Adjust the cell concentration to 1 x 10⁸ cells/mL for injection.
-
Subcutaneous Xenograft Model Establishment
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID, SCID, or athymic nude mice), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneously inject 0.1 mL of the prepared OCI-LY10 cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice daily for general health and tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Figure 2: Experimental workflow for the bexobrutinib mouse xenograft model.
Bexobrutinib Administration and Efficacy Evaluation
-
Drug Preparation:
-
Prepare a formulation of bexobrutinib suitable for oral gavage in mice (e.g., in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water).
-
The specific formulation should be optimized for solubility and stability.
-
-
Dosing and Administration:
-
Randomize tumor-bearing mice into treatment and vehicle control groups.
-
Administer bexobrutinib or vehicle control orally (p.o.) via gavage twice daily (BID).
-
Recommended starting doses for efficacy studies are 2.5 mg/kg and 7.5 mg/kg, administered BID.[1]
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Excised tumors can be further processed for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated BTK) or histopathology.
-
Important Considerations
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Optimization: The provided doses are based on preclinical data. It is recommended to perform a dose-range-finding study to determine the optimal dose and schedule for the specific xenograft model and research question.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: For a comprehensive understanding of bexobrutinib's in vivo activity, it is advisable to conduct PK/PD studies to correlate drug exposure with target engagement (BTK occupancy) and anti-tumor efficacy.
-
Combination Studies: Bexobrutinib can be evaluated in combination with other anti-cancer agents. The protocols provided can be adapted for such studies.
References
Application Notes and Protocols: Bexobrutideg (NX-5948) for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexobrutideg (also known as NX-5948) is a potent and selective, orally bioavailable small molecule degrader of Bruton's tyrosine kinase (BTK). As a heterobifunctional degrader, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of both wild-type and mutant forms of BTK. This mechanism of action overcomes limitations of traditional BTK inhibitors, which can be susceptible to resistance mutations. These application notes provide a summary of recommended dosages for in vivo studies based on available preclinical and clinical data, along with detailed protocols for key experiments.
Mechanism of Action
This compound is a chimeric molecule that brings together BTK and the E3 ubiquitin ligase, cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome. This targeted protein degradation approach not only inhibits BTK signaling but also eliminates the BTK protein entirely, preventing potential scaffolding functions.[1]
Recommended Dosages for In Vivo Studies
The recommended dosage of this compound for in vivo studies can vary depending on the animal model and the disease indication. The following tables summarize the dosages used in reported preclinical and clinical studies.
Preclinical In Vivo Studies
| Animal Model | Indication | Dosage | Route of Administration | Dosing Schedule | Key Findings |
| Mouse | Collagen-Induced Arthritis (CIA) | 10, 30 mg/kg | Oral (PO) | Daily | Efficacious and well-tolerated, suppressed antibody titers and IL-6 levels.[1] |
| Mouse | Pharmacodynamics | 3, 10, 30 mg/kg | Oral (PO) | Not Specified | Caused dose- and time-dependent reduction in BTK levels in circulating B cells.[1] |
| Cynomolgus Monkey | Pharmacodynamics | 3, 10, 30 mg/kg | Oral (PO) | Not Specified | Caused dose- and time-dependent reduction in BTK levels in circulating B cells.[1] |
| Mouse | B-cell Malignancy (TMD8 Xenograft) | Not explicitly stated, but oral administration resulted in potent tumor growth inhibition.[2] | Oral (PO) | Daily | Potent tumor growth inhibition in models with wild-type or BTKi-resistant BTK.[2] |
Clinical Studies
| Study Phase | Indication | Dosage | Route of Administration | Dosing Schedule |
| Phase 1a | Relapsed/Refractory B-cell Malignancies | 50, 100, 200, 300, 450, 600 mg | Oral (PO) | Once Daily |
| Phase 1b | Relapsed/Refractory B-cell Malignancies | 200, 600 mg | Oral (PO) | Once Daily |
Experimental Protocols
In Vivo Xenograft Tumor Model (Adapted from general protocols)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model using a human B-cell lymphoma cell line (e.g., TMD8).
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice), 6-8 weeks old.
-
TMD8 cancer cell line.
-
Matrigel (optional, can enhance tumor take rate).
-
This compound (NX-5948) formulated for oral administration.
-
Vehicle control (e.g., 10% DMSO in corn oil).
-
Calipers for tumor measurement.
-
Sterile PBS and syringes.
Procedure:
-
Cell Culture and Preparation: Culture TMD8 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to ~80% confluency. Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose (e.g., starting with a range of 3-30 mg/kg) and schedule (e.g., daily). Administer the vehicle to the control group.
-
Data Collection:
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the mice.
-
-
Study Endpoint: Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
Tissue Collection and Analysis (Optional): At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis (e.g., Western blot to measure BTK protein levels).
In Vitro BTK Degradation Assay
Objective: To determine the concentration-dependent degradation of BTK in a cancer cell line following treatment with this compound.
Materials:
-
Cancer cell line (e.g., TMD8, Ramos).
-
This compound (NX-5948).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies: anti-BTK and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 8, or 24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BTK and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Perform densitometric analysis to quantify the BTK protein levels relative to the loading control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for an in vivo xenograft tumor model study.
References
Bexobrutideg solubility and preparation for cell culture
A comprehensive guide for researchers on the solubility, preparation, and application of the BTK inhibitor Bexobrutinib in cellular assays.
Introduction
Bexobrutinib is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases. Bexobrutinib, by targeting BTK, offers a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for the solubilization and preparation of Bexobrutinib for in vitro cell culture experiments, along with an overview of its mechanism of action.
Data Presentation
Bexobrutinib Solubility
Due to the limited availability of public data on the specific solubility of Bexobrutinib, this table provides general guidance on solvents commonly used for similar small molecule kinase inhibitors. It is strongly recommended to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Commonly used for creating high-concentration stock solutions. |
| Ethanol | Moderate to Low | May be used for specific applications, but lower concentrations are advisable. |
| Phosphate-Buffered Saline (PBS) | Very Low | Not recommended for initial stock solution preparation. |
| Cell Culture Medium | Very Low | Direct dissolution is not recommended. Dilute from a DMSO stock solution. |
Note: The information provided is based on general knowledge of similar compounds. Researchers should consult the manufacturer's specifications for precise solubility data if available.
Experimental Protocols
Preparation of Bexobrutinib Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of Bexobrutinib, typically in DMSO.
Materials:
-
Bexobrutinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of Bexobrutinib powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the Bexobrutinib stock solution to the final working concentration in cell culture medium.
Materials:
-
Bexobrutinib stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the Bexobrutinib stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
To minimize the final concentration of DMSO in the cell culture, it is advisable to perform an intermediate dilution in cell culture medium.
-
For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to obtain a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate or stock solution to the cell culture medium to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration from a 100 µM intermediate solution, add 10 µL of the intermediate solution to every 1 mL of cell culture medium.
-
Ensure the final concentration of DMSO is non-toxic to the cells (typically below 0.1%).
-
-
Application to Cells:
-
Gently mix the medium containing Bexobrutinib.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the inhibitor.
-
-
Control Group: Prepare a vehicle control by adding the same volume of DMSO (without Bexobrutinib) to the cell culture medium.
Mandatory Visualization
Signaling Pathway of BTK Inhibition
Caption: Bexobrutinib inhibits BTK, blocking downstream signaling.
Experimental Workflow for Bexobrutinib Preparation
Caption: Workflow for preparing Bexobrutinib for cell culture.
Logical Relationship of Bexobrutinib's Mechanism of Action
Caption: Mechanism of action of Bexobrutinib.
Application Note: Flow Cytometry Analysis of B-Cell Activation Following Bexobrutinib Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bexobrutinib is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical signaling enzyme downstream of the B-cell receptor (BCR), and it plays a pivotal role in B-cell activation, proliferation, and survival.[1][2] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. By inhibiting BTK, Bexobrutinib is expected to modulate B-cell activation. This application note provides a detailed protocol for analyzing the effect of Bexobrutinib on B-cell activation using flow cytometry.
The activation of B-cells can be mimicked in vitro by cross-linking the BCR with anti-IgM or anti-IgD antibodies.[3][4] Upon activation, B-cells upregulate a variety of cell surface markers, including the early activation marker CD69 and the co-stimulatory molecule CD86.[1] Flow cytometry is a powerful technique to identify and quantify B-cell populations and to measure the expression of these activation markers at the single-cell level.
This document outlines the materials, reagents, and a step-by-step protocol for treating isolated human peripheral blood mononuclear cells (PBMCs) with Bexobrutinib, stimulating B-cell activation, and subsequently analyzing the expression of activation markers on the B-cell population (identified as CD19+) using flow cytometry.
Principle of the Assay
This assay is designed to quantify the inhibitory effect of Bexobrutinib on B-cell activation. Human PBMCs are first isolated from whole blood. The cells are then pre-treated with varying concentrations of Bexobrutinib or a vehicle control. Following pre-treatment, B-cell activation is induced by stimulating the BCR with an anti-human IgM antibody. After an incubation period, the cells are stained with fluorescently-labeled antibodies against a B-cell lineage marker (CD19) and B-cell activation markers (CD69 and CD86). The percentage of activated B-cells (CD19+CD69+ and CD19+CD86+) is then determined using a flow cytometer. A reduction in the percentage of activated B-cells in the Bexobrutinib-treated samples compared to the vehicle-treated samples indicates the inhibitory activity of the compound.
Data Presentation
The following tables summarize the expected quantitative data from a typical experiment analyzing the effect of a BTK inhibitor on B-cell activation. The data is presented as the percentage of activated B-cells within the CD19+ population.
Table 1: Effect of Bexobrutinib on CD69 Expression in Activated B-Cells
| Treatment Group | Bexobrutinib Concentration (nM) | % CD69+ of CD19+ B-Cells (Mean ± SD) |
| Unstimulated Control | 0 | 2.5 ± 0.8 |
| Stimulated (Vehicle) | 0 | 75.2 ± 5.1 |
| Stimulated + Bexobrutinib | 1 | 60.1 ± 4.5 |
| Stimulated + Bexobrutinib | 10 | 35.8 ± 3.9 |
| Stimulated + Bexobrutinib | 100 | 10.3 ± 2.2 |
| Stimulated + Bexobrutinib | 1000 | 5.1 ± 1.5 |
Table 2: Effect of Bexobrutinib on CD86 Expression in Activated B-Cells
| Treatment Group | Bexobrutinib Concentration (nM) | % CD86+ of CD19+ B-Cells (Mean ± SD) |
| Unstimulated Control | 0 | 4.1 ± 1.2 |
| Stimulated (Vehicle) | 0 | 68.9 ± 6.3 |
| Stimulated + Bexobrutinib | 1 | 55.4 ± 5.8 |
| Stimulated + Bexobrutinib | 10 | 28.7 ± 4.1 |
| Stimulated + Bexobrutinib | 100 | 8.9 ± 2.5 |
| Stimulated + Bexobrutinib | 1000 | 4.8 ± 1.8 |
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Bexobrutinib on BTK.
Caption: Experimental workflow for flow cytometry analysis of B-cell activation.
Experimental Protocols
Materials and Reagents
-
Human peripheral blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Bexobrutinib
-
Dimethyl sulfoxide (DMSO)
-
Anti-human IgM antibody (for stimulation)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD19 (e.g., PerCP-Cy5.5)
-
Anti-Human CD69 (e.g., PE)
-
Anti-Human CD86 (e.g., APC)
-
Isotype controls for each antibody
-
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well U-bottom culture plates
-
Flow cytometer
Protocol
1. Preparation of Bexobrutinib Stock Solution
1.1. Prepare a high-concentration stock solution of Bexobrutinib in DMSO (e.g., 10 mM). 1.2. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 1.3. On the day of the experiment, prepare serial dilutions of Bexobrutinib in Complete RPMI to achieve the desired final concentrations. The final DMSO concentration in all wells, including the vehicle control, should be consistent and not exceed 0.1%.
2. Isolation of Human PBMCs
2.1. Dilute peripheral blood 1:1 with PBS. 2.2. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. 2.3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. 2.4. Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs into a new tube. 2.5. Wash the PBMCs by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step. 2.6. Resuspend the PBMC pellet in Complete RPMI. 2.7. Count the cells and assess viability using a hemocytometer and trypan blue or an automated cell counter.
3. Cell Culture and Treatment
3.1. Adjust the PBMC concentration to 2 x 10^6 cells/mL in Complete RPMI. 3.2. Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well U-bottom plate. 3.3. Add 50 µL of the diluted Bexobrutinib or vehicle control (Complete RPMI with the same final concentration of DMSO) to the appropriate wells. 3.4. Gently mix the plate and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator. 3.5. Prepare the anti-human IgM stimulating antibody solution in Complete RPMI. The optimal concentration should be determined empirically but is typically around 10 µg/mL. 3.6. Add 50 µL of the stimulating antibody solution to the designated wells. For unstimulated control wells, add 50 µL of Complete RPMI. 3.7. The final volume in each well should be 200 µL. 3.8. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
4. Staining for Flow Cytometry
4.1. After incubation, harvest the cells by gently resuspending and transferring them to microcentrifuge tubes or a V-bottom 96-well plate. 4.2. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant. 4.3. Resuspend the cells in 100 µL of cold Flow Cytometry Staining Buffer. 4.4. Add Fc Block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C. 4.5. Without washing, add the pre-titrated fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86) and isotype controls to the respective tubes. 4.6. Incubate for 30 minutes at 4°C in the dark. 4.7. Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes. 4.8. Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer. 4.9. If not using a fixable viability dye, add a non-fixable viability dye like 7-AAD just before analysis.
5. Flow Cytometry Analysis
5.1. Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 events in the lymphocyte gate) for robust statistical analysis. 5.2. Gating Strategy: a. Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC). b. Exclude doublets using FSC-A versus FSC-H. c. Gate on live cells by excluding cells positive for the viability dye. d. From the live singlet lymphocyte population, identify B-cells by gating on CD19+ cells. e. Within the CD19+ B-cell gate, quantify the percentage of cells expressing CD69 and CD86. Use isotype controls to set the gates for positive staining.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human T-bet+ B cell development is associated with BTK activity and suppressed by evobrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bexobrutideg: A Guide for Researchers
Disclaimer: Bexobrutideg (also known as NX-5948) is an investigational Bruton's tyrosine kinase (BTK) degrader currently in clinical development. The following application notes and protocols are based on established methodologies for other BTK inhibitors and targeted protein degraders. These are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. Specific assay parameters and procedures must be optimized and validated for this compound in your laboratory setting.
Introduction to this compound
This compound is an investigational, orally bioavailable, and brain-penetrant small molecule designed to selectively degrade Bruton's tyrosine kinase (BTK).[1] Unlike traditional BTK inhibitors that block the enzyme's activity, this compound is a targeted protein degrader that harnesses the body's natural protein disposal system to eliminate the BTK protein entirely. This distinct mechanism of action suggests its potential in treating B-cell malignancies and autoimmune diseases.[1]
The development of robust pharmacokinetic (PK) and pharmacodynamic (PD) assays is critical for the clinical advancement of this compound. PK assays measure the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing essential information on its concentration in the body over time. PD assays, on the other hand, measure the biochemical and physiological effects of the drug on its target, in this case, the degradation of BTK and the subsequent impact on downstream signaling pathways.
Pharmacokinetic and Pharmacodynamic Data Summary
The following tables provide a summary of hypothetical, yet representative, pharmacokinetic and pharmacodynamic data for a BTK degrader like this compound. These values are for illustrative purposes and will need to be determined experimentally.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Unit | Description |
| Tmax (Time to Maximum Concentration) | 1.5 - 2.5 | hours | Time to reach peak plasma concentration after oral administration. |
| Cmax (Maximum Concentration) | 500 - 1500 | ng/mL | Peak plasma concentration achieved after oral administration. |
| AUC (Area Under the Curve) | 8000 - 20000 | ng*h/mL | Total drug exposure over time. |
| t1/2 (Half-life) | 8 - 12 | hours | Time required for the plasma concentration to decrease by half. |
| CL/F (Apparent Clearance) | 20 - 40 | L/h | Rate of drug elimination from the body after oral administration. |
| Vd/F (Apparent Volume of Distribution) | 200 - 400 | L | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Table 2: Hypothetical Pharmacodynamic Parameters of this compound
| Parameter | Value | Unit | Assay | Description |
| BTK Degradation DC50 (in vitro) | 5 - 20 | nM | Western Blot / Mass Spectrometry | Concentration of this compound required to degrade 50% of BTK protein in cultured cells. |
| pBTK Inhibition IC50 (in vitro) | 1 - 10 | nM | Western Blot / ELISA | Concentration of this compound required to inhibit 50% of BTK autophosphorylation at Tyr223. |
| BTK Occupancy EC50 (in vivo) | 10 - 50 | ng/mL | BTK Occupancy Assay | Plasma concentration of this compound required to achieve 50% engagement with the BTK protein in vivo. |
| Inhibition of B-cell activation (CD69) | 20 - 100 | nM | Flow Cytometry | Concentration of this compound required to inhibit 50% of B-cell activation marker CD69 expression. |
| Inhibition of Cytokine Release (e.g., TNF-α) | 15 - 75 | nM | ELISA | Concentration of this compound required to inhibit 50% of TNF-α release from stimulated immune cells. |
Experimental Protocols
Pharmacokinetic Analysis of this compound in Plasma by LC-MS/MS
Objective: To quantify the concentration of this compound in plasma samples.
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of small molecules in a complex matrix like plasma.[2][3][4][5][6]
Materials:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
C18 reverse-phase HPLC column
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ACN containing the SIL-IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (ACN with 0.1% formic acid).
-
Detect this compound and the SIL-IS using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its SIL-IS will need to be determined.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Pharmacodynamic Assay: BTK Degradation by Western Blot
Objective: To assess the in vitro and ex vivo degradation of BTK protein following treatment with this compound.
Principle: Western blotting is used to separate proteins by size and then detect a specific protein of interest using an antibody.[7][8]
Materials:
-
Cell lines (e.g., Ramos, a human B-cell lymphoma line) or patient-derived peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK signal to the loading control signal.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50.
-
Pharmacodynamic Assay: BTK Occupancy by ELISA
Objective: To measure the percentage of BTK protein engaged by this compound in a sample.
Principle: This ELISA-based method quantifies the amount of "free" or unoccupied BTK in a cell lysate.[9][10][11]
Materials:
-
PBMCs from treated subjects or in vitro treated cells
-
Cell lysis buffer
-
Anti-BTK capture antibody
-
Biotinylated covalent BTK probe (binds to unoccupied BTK)
-
Streptavidin-HRP
-
TMB substrate
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.
-
Wash and block the plate.
-
-
Sample Preparation and Incubation:
-
Lyse PBMCs or treated cells.
-
Add normalized cell lysates to the coated wells and incubate for 1-2 hours.
-
-
Detection of Free BTK:
-
Wash the plate and add the biotinylated covalent BTK probe. Incubate for 1 hour. This probe will bind to any BTK that is not occupied by this compound.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Quantification of Total BTK:
-
In a separate plate, perform a standard sandwich ELISA to determine the total amount of BTK protein in each lysate using a different, non-competing detection antibody.
-
-
Data Analysis:
-
Calculate the percentage of free BTK by normalizing the "Free BTK" signal to the "Total BTK" signal.
-
Calculate BTK occupancy as: % Occupancy = 100 - (% Free BTK).
-
Pharmacodynamic Assay: Inhibition of BTK Phosphorylation by Western Blot
Objective: To measure the inhibition of BTK autophosphorylation at Tyr223, a marker of BTK activation.
Principle: A Western blot is performed using a phospho-specific antibody that only recognizes BTK when it is phosphorylated at Tyr223.[12][13][14]
Materials:
-
Same as for the BTK degradation Western blot, with the addition of:
-
Primary antibody against phospho-BTK (Tyr223)
-
B-cell receptor (BCR) agonist (e.g., anti-IgM)
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10 minutes) to induce BTK phosphorylation.
-
Lyse the cells immediately.
-
-
Western Blotting:
-
Perform Western blotting as described for BTK degradation, but use the anti-phospho-BTK (Tyr223) antibody as the primary antibody.
-
After imaging, the membrane can be stripped and re-probed for total BTK to normalize the phospho-signal.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal.
-
Calculate the percentage of inhibition of phosphorylation relative to the stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Pharmacodynamic Assay: Inhibition of Cytokine Release by ELISA
Objective: To measure the effect of this compound on the production of inflammatory cytokines.
Principle: An ELISA is used to quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant of stimulated immune cells.[15][16][17][18]
Materials:
-
PBMCs or whole blood
-
This compound
-
Stimulant (e.g., LPS for monocytes, anti-IgG for FcγR pathway)
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α)
Procedure:
-
Cell Treatment and Stimulation:
-
Isolate PBMCs or use whole blood.
-
Pre-treat with varying concentrations of this compound for 1-2 hours.
-
Add the stimulant and incubate for a specified time (e.g., 6-24 hours).
-
Centrifuge the samples and collect the supernatant.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
-
Data Analysis:
-
Calculate the cytokine concentration in each sample based on a standard curve.
-
Calculate the percentage of inhibition of cytokine release relative to the stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Visualizations
Caption: BTK Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Workflow for a Pharmacokinetic Study of this compound.
References
- 1. Nurix Therapeutics Announces Webcast to Review New and Updated Data from the Phase 1 Clinical Trial of BTK Degrader this compound To Be Presented at the 67th American Society of Hematology Annual Meeting and Exposition | INN [investingnews.com]
- 2. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
- 14. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytokine analysis - ELISA / CBA [sanquin.org]
- 17. atlantisbioscience.com [atlantisbioscience.com]
- 18. biocompare.com [biocompare.com]
Application Notes: Long-Term Stability of Bexobrutinib in DMSO Solution
Introduction
Bexobrutinib is a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] As with many small molecule inhibitors, dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions for in vitro research due to its excellent solubilizing properties. Understanding the long-term stability of Bexobrutinib in DMSO is crucial for researchers in drug development and discovery to ensure the integrity and reproducibility of experimental results. These application notes provide a summary of factors affecting stability, general stability data observed for small molecules in DMSO, and a detailed protocol for assessing the stability of Bexobrutinib solutions.
Factors Influencing Stability in DMSO
While specific long-term stability data for Bexobrutinib in DMSO is not publicly available, general studies on compound library storage provide valuable insights into key factors that can influence the stability of small molecules dissolved in DMSO:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Increased water content in DMSO can accelerate the degradation of susceptible compounds. Therefore, using anhydrous DMSO and minimizing exposure to air is critical.
-
Storage Temperature: Lower temperatures are generally recommended for the long-term storage of DMSO stock solutions to slow down potential degradation processes. Storage at -20°C or -80°C is common practice. For many compounds, stock solutions in DMSO can be stored at -20°C for up to three months without significant degradation.
-
Freeze/Thaw Cycles: Repeated freeze/thaw cycles can potentially impact compound stability. Studies have shown that for many compounds, no significant loss was observed after multiple cycles. However, it is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze/thaw cycles.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. Storing aliquots in amber or light-blocking vials is a recommended precautionary measure.
-
Container Material: Studies comparing glass and polypropylene containers have found no significant difference in compound recovery over several months at room temperature, suggesting both are suitable for storing DMSO solutions.
Quantitative Data Summary
Specific quantitative long-term stability data for Bexobrutinib in DMSO is not available in the public domain. The following table summarizes general findings on the stability of diverse compound libraries stored in DMSO under various conditions, which can serve as a guideline. The stability of Bexobrutinib should be determined experimentally using the protocol provided below.
| Storage Condition | Duration | Observation | Citation |
| 4°C (in DMSO/water 90/10) | 2 years | 85% of compounds were found to be stable. | |
| -15°C to 25°C | 11 cycles | No significant compound loss was observed after multiple freeze/thaw cycles for a diverse set of compounds. | |
| Room Temperature | 5 months | No significant difference in compound recovery was found between glass and polypropylene containers. | |
| -20°C | Up to 3 months | Generally considered a safe duration for many small molecule stock solutions in DMSO. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the relevant biological pathway for Bexobrutinib and the experimental workflow for stability assessment.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the long-term stability of Bexobrutinib in a DMSO stock solution.
Protocol 1: Preparation and Storage of Bexobrutinib Stock Solutions
Objective: To prepare and store Bexobrutinib aliquots for a time-course stability study.
Materials:
-
Bexobrutinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Amber, screw-cap vials (e.g., 1.5 mL) or polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer
-
Storage freezers (-20°C and -80°C) and refrigerator (4°C)
Procedure:
-
Environment: Perform all manipulations in a controlled environment with low humidity, such as a glove box or a benchtop with a nitrogen stream, to minimize moisture absorption by DMSO.
-
Stock Solution Preparation:
-
Accurately weigh the required amount of Bexobrutinib powder to prepare a 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the Bexobrutinib powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
-
Aliquoting:
-
Immediately after dissolution, dispense the stock solution into multiple, small-volume aliquots (e.g., 50 µL) in pre-labeled amber vials.
-
Ensure caps are tightly sealed to prevent solvent evaporation and moisture entry.
-
-
Storage:
-
Designate sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, and 4°C).
-
Immediately place the vials into their respective storage environments.
-
One aliquot from each condition should be designated as the Time 0 (T=0) sample and processed immediately for analysis as described in Protocol 2.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of Bexobrutinib in stored samples over time to determine its stability.
Materials:
-
Stored Bexobrutinib aliquots
-
Internal Standard (IS) stock solution (a structurally similar, stable compound not present in the sample)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water with 0.1% Formic Acid (or other appropriate modifier)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Autosampler vials
Procedure:
-
Sample Retrieval:
-
At each designated time point (e.g., 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the vials to thaw completely and equilibrate to room temperature before opening to prevent condensation.
-
-
Sample Preparation for Analysis:
-
Vortex the thawed aliquot gently to ensure homogeneity.
-
Prepare a working solution by diluting the 10 mM stock to a suitable concentration for HPLC analysis (e.g., 10 µM) using a mixture of ACN and water.
-
Add a consistent amount of the Internal Standard to each sample, including the T=0 samples, to correct for variations in injection volume and detector response.
-
Transfer the final diluted samples to autosampler vials.
-
-
HPLC Method (Example):
-
Column: C18 Reverse-Phase Column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection: UV at a predetermined wavelength for Bexobrutinib (e.g., 254 nm) or by MS.
-
Note: This method is a starting point and should be optimized for Bexobrutinib to ensure good peak shape and separation from any potential degradants or impurities.
-
-
Data Acquisition and Analysis:
-
Inject all samples from the time point, including the T=0 controls, in the same sequence.
-
Integrate the peak area of Bexobrutinib and the Internal Standard (IS) for each chromatogram.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Bexobrutinib) / (Peak Area of IS).
-
-
Stability Calculation:
-
Calculate the percentage of Bexobrutinib remaining at each time point relative to the T=0 sample for that specific storage condition.
-
% Remaining = (PAR of Time X sample / Average PAR of T=0 samples) * 100
-
A compound is often considered stable if the % Remaining is within ±10-15% of the initial value.
-
Plot the % Remaining against time for each storage condition to visualize the degradation profile. Examine chromatograms for the appearance of new peaks, which may indicate degradation products.
-
References
Troubleshooting & Optimization
Navigating the Challenges of Bexobrutinib Insolubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Bexobrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, holds significant promise in therapeutic development. However, its inherent low aqueous solubility presents a common hurdle in preclinical and in vitro studies. This technical support center provides a comprehensive guide to troubleshoot and overcome challenges related to bexobrutinib's insolubility in aqueous buffers, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why does my bexobrutinib precipitate when I dilute it in aqueous buffers like PBS or cell culture media?
A1: Bexobrutinib, like many kinase inhibitors, is a hydrophobic molecule. This means it has poor solubility in water-based solutions. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of the solution.
Q2: What is the recommended solvent for preparing a bexobrutinib stock solution?
A2: The standard and highly recommended solvent for preparing bexobrutinib stock solutions is high-purity, anhydrous DMSO. It is crucial to use a fresh, high-quality DMSO to avoid introducing water, which can lower the solubility of bexobrutinib in the stock solution and lead to precipitation upon storage or dilution.
Q3: What is a safe concentration of DMSO for my cell-based assays?
A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize any off-target effects on cellular physiology.
Q4: Can I heat or sonicate my bexobrutinib solution to improve solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be employed to aid in the initial dissolution of bexobrutinib in an organic solvent. However, prolonged heating or excessive sonication should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure complete dissolution before proceeding.
Troubleshooting Guide: Bexobrutinib Precipitation in Aqueous Buffers
Encountering precipitation of bexobrutinib during experimental setup can be frustrating. The following troubleshooting workflow provides a systematic approach to diagnose and resolve this issue.
Caption: A logical workflow for troubleshooting bexobrutinib precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Bexobrutinib Stock Solution in DMSO
Materials:
-
Bexobrutinib powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of bexobrutinib powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber tubes to protect from light and repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of Bexobrutinib Stock Solution into Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM Bexobrutinib stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the bexobrutinib stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can help in achieving a more homogenous final dilution.
-
Aqueous Buffer Preparation: Dispense the required volume of PBS into a sterile tube.
-
Final Dilution: While vortexing the PBS, add the required volume of the bexobrutinib stock (or intermediate dilution) drop-wise to the center of the vortex. This rapid mixing is crucial to prevent localized high concentrations of bexobrutinib that can lead to precipitation.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure a homogenous solution.
-
Use Immediately: It is recommended to use the final aqueous solution of bexobrutinib immediately after preparation. Storage of aqueous dilutions is not recommended as precipitation can occur over time.
Quantitative Data Summary
While specific public data on bexobrutinib's solubility is limited, the following table provides solubility information for structurally related BTK inhibitors, which can serve as a valuable reference.
| Compound | Solvent/System | Solubility | Reference |
| Ibrutinib | DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] | |
| Ethanol | ~0.25 mg/mL | [1] | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] | |
| Tirabrutinib | DMSO | ≥ 100 mg/mL | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [3] | |
| Orelabrutinib | DMSO | ≥ 2.5 mg/mL | [4] |
Advanced Solubilization Strategies
If precipitation persists despite optimizing the dilution protocol, consider the following advanced strategies.
Caption: Advanced strategies to enhance bexobrutinib solubility.
-
Co-solvents: For in vivo studies or specific in vitro assays, the use of co-solvents like Polyethylene Glycol 300 (PEG300), Propylene Glycol (PG), or ethanol in the final formulation can significantly improve the solubility of bexobrutinib. A common formulation for oral administration in animal studies is a mixture of DMSO, PEG300, Tween 80, and saline.[3]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the aqueous buffer at low concentrations (typically 0.01% to 0.1%) to help maintain the solubility of hydrophobic compounds by forming micelles.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like bexobrutinib within their hydrophobic core, thereby increasing their aqueous solubility.
Signaling Pathway Context: Bruton's Tyrosine Kinase (BTK)
Understanding the biological context of bexobrutinib is crucial for experimental design. Bexobrutinib targets BTK, a key component of the B-cell receptor (BCR) signaling pathway.
Caption: Simplified diagram of the BTK signaling pathway inhibited by bexobrutinib.
By following these guidelines and protocols, researchers can effectively manage the solubility challenges associated with bexobrutinib, leading to more reliable and meaningful experimental results. Always refer to any compound-specific handling instructions provided by the supplier.
References
Bexobrutideg Technical Support Center: Optimizing BTK Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bexobrutideg concentration to achieve maximal Bruton's Tyrosine Kinase (BTK) degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced BTK degradation?
A1: this compound is a heterobifunctional molecule that induces the degradation of BTK through the ubiquitin-proteasome system. It functions by simultaneously binding to BTK and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome, which leads to the elimination of the entire BTK protein.[1][2]
Q2: What is the optimal concentration range for this compound to achieve maximal BTK degradation?
A2: The optimal concentration for maximal BTK degradation can vary depending on the cell type and experimental conditions. However, preclinical data indicates that this compound is highly potent, with a DC50 (concentration for 50% degradation) of 0.34 nM in primary human B cells and less than 1 nM in lymphoma cell lines and peripheral blood mononuclear cells (PBMCs).[3][4] In TMD8 cells, the DC50 has been reported to be as low as 0.028 nM for wild-type BTK and 0.0184 nM for the C481S mutant after a 24-hour incubation.[5]
Q3: How quickly can I expect to see BTK degradation after this compound treatment?
A3: BTK degradation induced by this compound is a rapid process. In Ramos cells, degradation has been observed to start within one hour of treatment with 10 nM this compound, with complete degradation occurring within two hours.[3] Clinical data from a Phase 1 trial in patients with relapsed/refractory B-cell malignancies also showed rapid and sustained BTK degradation.[6]
Q4: Does the BTK mutation status affect the efficacy of this compound-mediated degradation?
A4: this compound has been shown to effectively degrade both wild-type BTK and clinically relevant mutant forms, such as the C481S mutation that confers resistance to some BTK inhibitors.[5] In a Phase 1 clinical trial, this compound demonstrated the ability to degrade BTK regardless of baseline mutations.
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of this compound on BTK degradation from preclinical studies.
Table 1: this compound DC50 Values for BTK Degradation
| Cell Type | BTK Status | Incubation Time | DC50 (nM) | Reference |
| Primary Human B Cells | Wild-Type | 4 hours | 0.34 | [3] |
| Lymphoma Cell Lines | Wild-Type | Not Specified | < 1 | [4] |
| PBMCs | Wild-Type | Not Specified | < 1 | [4] |
| TMD8 Cells | Wild-Type | 24 hours | 0.028 | [5] |
| TMD8 Cells | C481S Mutant | 24 hours | 0.0184 | [5] |
Table 2: Time-Course of BTK Degradation in Ramos Cells
| This compound Concentration | Incubation Time | BTK Degradation | Reference |
| 10 nM | 1 hour | Degradation initiated | [3] |
| 10 nM | 2 hours | Complete degradation | [3] |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol outlines the steps to quantify BTK protein levels in cell lysates following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., TMD8, Ramos)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BTK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with a range of this compound concentrations for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the BTK signal to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of this compound to BTK in a cellular environment.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
PBS
-
PCR tubes or 96-well plates
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting or other protein detection methods
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control at the desired concentration and incubate to allow for target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble BTK protein by Western blotting or another sensitive protein detection method. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of this compound-induced BTK degradation.
Caption: Experimental workflow for Western Blot analysis of BTK degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak BTK degradation observed | - this compound concentration is too low.- Insufficient incubation time.- Poor cell permeability of this compound in the specific cell line.- Proteasome activity is inhibited. | - Perform a dose-response experiment with a wider range of concentrations.- Increase the incubation time.- Verify cell permeability using a suitable assay.- Ensure proteasome inhibitors are not present in the experimental setup. |
| High background in Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations to find the optimal dilution.- Increase the number and duration of wash steps. |
| Inconsistent results between experiments | - Variation in cell density or passage number.- Inconsistent this compound preparation.- Technical variability in the assay (e.g., Western blotting). | - Maintain consistent cell culture conditions.- Prepare fresh this compound stock solutions for each experiment.- Standardize all steps of the experimental protocol and include appropriate controls. |
| "Hook effect" observed (less degradation at very high concentrations) | - Formation of binary complexes (this compound-BTK or this compound-E3 ligase) that do not lead to a productive ternary complex. | - This is a known phenomenon for some PROTACs. The optimal degradation is typically observed within a specific concentration window. Ensure your experiments cover a range that includes the peak degradation concentration. |
| No thermal shift in CETSA | - this compound is not binding to BTK in the tested conditions.- The concentration of this compound is too low to induce a detectable shift.- The chosen temperature range is not optimal for detecting a shift for BTK. | - Confirm this compound activity through a degradation assay.- Increase the concentration of this compound.- Optimize the temperature gradient for the CETSA experiment. |
References
- 1. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. nurixtx.com [nurixtx.com]
- 6. PB2296: ROBUST BRUTON’S TYROSINE KINASE (BTK) DEGRADATION WITH NX-5948, AN ORAL BTK DEGRADER, IN A FIRST-IN-HUMAN PHASE 1A TRIAL IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY B CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
Bexobrutinib Technical Support Center: Investigating Potential Off-Target Effects
Disclaimer: This document provides general guidance and methodologies for investigating potential off-target effects of targeted protein degraders like Bexobrutinib. As of December 2025, specific public data on the off-target profile of Bexobrutinib in cancer cell lines is limited. The protocols and data presented are intended to serve as a resource for researchers to design and interpret their own experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of a protein degrader like Bexobrutinib?
A1: Bexobrutinib is a BTK (Bruton's tyrosine kinase) degrader. Its intended "on-target" effect is to induce the degradation of the BTK protein. Off-target effects occur when a drug interacts with and affects proteins other than its intended target. For a protein degrader, this can manifest in several ways:
-
Unintended Protein Degradation: The degrader molecule may facilitate the ubiquitination and subsequent degradation of proteins other than BTK.
-
Pharmacological Effects of the Molecule: The components of the degrader molecule itself (the BTK-binding part or the E3 ligase-recruiting part) might independently bind to and inhibit or activate other proteins without causing their degradation.
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to degraders could potentially alter the normal function of the cellular machinery responsible for protein degradation.[1]
Q2: Why is it important to investigate potential off-target effects?
A2: Understanding the off-target profile of a drug is crucial for several reasons:
-
Interpreting Experimental Results: Unexpected experimental outcomes or cellular phenotypes may be attributable to off-target effects rather than the on-target activity.
-
Toxicity and Safety: Off-target interactions are a major cause of cellular toxicity and adverse effects in a clinical setting.[1]
-
Mechanism of Action: A comprehensive understanding of a drug's interactions can reveal novel mechanisms of action and potential new therapeutic applications.
Q3: How can I begin to assess the off-target profile of Bexobrutinib in my cancer cell line models?
A3: A systematic approach is recommended. A powerful and unbiased method is mass spectrometry-based global proteomics. This technique allows for the identification and quantification of thousands of proteins in a cell, providing a snapshot of how the proteome changes in response to drug treatment.[2][3][4] Proteins that are significantly downregulated in a dose-dependent manner are potential off-targets for degradation.
Troubleshooting Guide
Issue 1: I'm observing a significant level of cytotoxicity in my cell line at concentrations where I don't see complete BTK degradation.
-
Possible Cause: This could be due to an off-target effect. The cytotoxicity might be caused by the degradation of another essential protein or the inhibition of a critical cellular pathway.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Carefully compare the concentration at which you observe cytotoxicity with the concentration required for BTK degradation (DC50). A small window between these two values may suggest off-target toxicity.
-
Conduct Global Proteomics: Analyze the proteome of cells treated with the cytotoxic concentration of Bexobrutinib to identify other proteins that are being degraded.
-
Pathway Analysis: Use bioinformatics tools to analyze the proteins identified in your proteomics screen. This can reveal if the off-target proteins are concentrated in a specific signaling pathway that could explain the observed cytotoxicity.
-
Issue 2: My experimental results are inconsistent with the known function of BTK, even though I've confirmed BTK degradation.
-
Possible Cause: An off-target effect may be influencing a different signaling pathway, leading to a complex cellular response that is not solely dependent on BTK degradation.
-
Troubleshooting Steps:
-
Phosphoproteomics: In addition to global proteomics, a phosphoproteomics analysis can reveal changes in protein phosphorylation states.[2] This can provide insights into which signaling pathways are being modulated, both on- and off-target.
-
Validate Off-Target Hits: Once potential off-targets are identified from proteomics data, validate their degradation using a targeted method like Western blotting.
-
Rescue Experiments: If a specific off-target is validated, you can attempt to rescue the phenotype by overexpressing a non-degradable version of that off-target protein.
-
Data Presentation: Examples of Off-Target Analysis
While specific quantitative data for Bexobrutinib is not available, the following tables illustrate how off-target kinase inhibitor data is typically presented.
Table 1: Example Kinase Selectivity Profile (Hypothetical Data)
This table shows the percentage of inhibition of a panel of kinases at a single concentration of a hypothetical inhibitor. This is a common initial screening method.
| Kinase Target | % Inhibition at 1 µM |
| BTK | 98% |
| TEC | 75% |
| SRC | 52% |
| LYN | 48% |
| EGFR | 15% |
| HER2 | 12% |
| AKT1 | 5% |
| MEK1 | 2% |
Table 2: Example IC50 Values for On- and Off-Target Kinases (Hypothetical Data)
This table provides a more quantitative measure of potency (IC50) for the kinases that showed significant inhibition in the initial screen.
| Kinase Target | IC50 (nM) |
| BTK | 2.5 |
| TEC | 85 |
| SRC | 250 |
| LYN | 310 |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying potential off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your cancer cell line of interest to ~80% confluency.
-
Treat the cells with a range of Bexobrutinib concentrations (e.g., 0.1x, 1x, 10x, and 100x the BTK DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with a different isobaric tag. This allows for the pooling of samples and accurate relative quantification in a single mass spectrometry run.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and the relative abundance of each protein across the different treatment conditions.[4]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins using specialized software.
-
Identify proteins that show a significant and dose-dependent decrease in abundance in the Bexobrutinib-treated samples compared to the vehicle control. These are your potential off-targets.
-
Protocol 2: Western Blotting for Validation of Off-Target Degradation
This protocol is used to confirm the degradation of specific proteins identified in the global proteomics screen.
-
Cell Culture and Treatment:
-
Treat cells with Bexobrutinib and a vehicle control as described in Protocol 1.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Include a loading control (e.g., an antibody against GAPDH or β-actin) to ensure equal protein loading between lanes. A decrease in the band intensity of the target protein relative to the loading control confirms degradation.
-
Visualizations
Caption: Experimental workflow for identifying off-target protein degradation.
Caption: Hypothetical signaling pathways affected by Bexobrutinib.
References
Technical Support Center: Bexobrutinib (TG-1701) Animal Studies
Welcome to the Bexobrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity in animal models during preclinical studies of Bexobrutinib (TG-1701).
Disclaimer: Comprehensive preclinical toxicology data for Bexobrutinib is not extensively available in the public domain. The following guidance is based on the known clinical safety profile of Bexobrutinib, general principles of Bruton's Tyrosine Kinase (BTK) inhibitor toxicology, and standard practices in preclinical safety assessment. The quantitative data provided in the tables are illustrative and based on typical findings for this class of compounds; they should not be considered as definitive values for Bexobrutinib.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with Bexobrutinib.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Mortality or Severe Morbidity | - Dose-related toxicity: The administered dose may exceed the Maximum Tolerated Dose (MTD).- Vehicle toxicity: The vehicle used for formulation may have inherent toxicity.- Improper drug administration: Incorrect route or technique of administration. | 1. Review Dose Levels: Conduct a dose range-finding study to determine the MTD in the specific animal model.2. Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related effects.3. Administration Technique: Verify the administration protocol and ensure proper training of personnel. |
| Gastrointestinal Distress (Diarrhea, Weight Loss) | - On-target BTK inhibition: BTK is expressed in intestinal epithelial cells and immune cells, and its inhibition can disrupt gut homeostasis.- Off-target effects: Inhibition of other kinases. | 1. Dose Adjustment: Consider reducing the dose to the lowest effective level.2. Supportive Care: Provide supportive care such as fluid replacement to manage dehydration.3. Monitor Gut Microbiome: Assess for changes in the gut microbiome that may contribute to gastrointestinal toxicity. |
| Hematological Abnormalities (Neutropenia, Thrombocytopenia) | - On-target BTK inhibition: BTK is crucial for B-cell development and can affect other hematopoietic lineages.- Myelosuppression: A common effect of kinase inhibitors. | 1. Regular Blood Monitoring: Perform complete blood counts (CBCs) regularly to monitor for changes.2. Dose Interruption/Reduction: Consider temporary cessation or reduction of dosing to allow for hematopoietic recovery.3. Evaluate Combination Therapies: If used in combination, assess the myelosuppressive potential of other agents. |
| Elevated Liver Enzymes (ALT/AST) | - Drug-induced liver injury (DILI): Bexobrutinib or its metabolites may have hepatotoxic effects.- Species-specific metabolism: The metabolic profile in the animal model may differ from humans, leading to the formation of toxic metabolites. | 1. Monitor Liver Function: Regularly monitor serum ALT and AST levels.2. Histopathology: Conduct histopathological examination of the liver at study termination to assess for cellular damage.3. Consider Different Species: If hepatotoxicity is a major concern, evaluate the compound in a different animal species with a more relevant metabolic profile. |
| Skin Lesions or Rash | - Off-target kinase inhibition: Inhibition of kinases like EGFR can lead to dermatological toxicities.- Immune-mediated reaction: The compound may elicit an inflammatory response in the skin. | 1. Clinical Observation: Closely monitor the skin for any abnormalities.2. Biopsy and Histopathology: Collect skin biopsies for histopathological analysis to understand the underlying cause.3. Topical Treatments: Consider appropriate topical treatments to manage skin irritation if necessary for animal welfare. |
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with BTK inhibitors in animal models?
A1: Based on clinical data for Bexobrutinib and preclinical findings for other BTK inhibitors, common toxicities include gastrointestinal issues (diarrhea), hematological changes (neutropenia, bruising), and elevated liver enzymes.[1] Off-target effects can also lead to skin rashes and, with less selective BTK inhibitors, cardiotoxicity.
Q2: How can I establish a safe starting dose for my efficacy studies?
A2: It is crucial to conduct a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study before initiating efficacy trials. This involves administering escalating doses of Bexobrutinib to small groups of animals and closely monitoring for clinical signs of toxicity, body weight changes, and other relevant parameters. The highest dose that does not cause significant toxicity is typically chosen as the MTD.
Q3: What are the key considerations for vehicle selection to minimize toxicity?
A3: The vehicle should be non-toxic and allow for consistent and stable formulation of Bexobrutinib. Common vehicles for oral administration in rodents include carboxymethylcellulose (CMC), polyethylene glycol (PEG), and corn oil. It is essential to include a vehicle-only control group in your studies to differentiate between compound- and vehicle-related effects.
Q4: Are there strategies to mitigate off-target toxicities?
A4: Bexobrutinib is reported to be a highly selective BTK inhibitor, which should minimize off-target effects compared to less selective inhibitors.[1] However, if off-target toxicities are suspected, strategies include:
-
Dose Optimization: Using the lowest effective dose can reduce the likelihood of engaging off-target kinases.
-
Selective Inhibitors: Comparing the effects of Bexobrutinib with a less selective BTK inhibitor can help differentiate on- and off-target effects.
-
In Vitro Profiling: Conducting in vitro kinase profiling can identify potential off-target kinases that may be responsible for the observed toxicity.
Q5: What are the recommended animal models for toxicology studies of Bexobrutinib?
A5: Standard toxicology studies are typically conducted in at least two species, one rodent (e.g., Sprague-Dawley or Wistar rats) and one non-rodent (e.g., Beagle dogs or cynomolgus monkeys). The choice of species should be based on similarities in metabolism and BTK pharmacology to humans.
Quantitative Data Summary
The following tables present illustrative quantitative data from hypothetical preclinical toxicology studies of a BTK inhibitor.
Table 1: Illustrative Dose Range-Finding Study in Sprague-Dawley Rats (14-Day Oral Gavage)
| Dose Group (mg/kg/day) | Mortality | Mean Body Weight Change (%) | Key Clinical Observations |
| Vehicle Control | 0/5 | +8.5 | No abnormalities observed |
| 100 | 0/5 | +7.2 | No abnormalities observed |
| 300 | 0/5 | +2.1 | Mild, transient diarrhea in 2/5 animals |
| 1000 | 1/5 | -5.8 | Moderate to severe diarrhea, lethargy |
| Estimated MTD | ~300 mg/kg/day |
Table 2: Illustrative 28-Day Repeat-Dose Toxicity Study in Beagle Dogs (Oral Capsule)
| Dose Group (mg/kg/day) | Hematology Findings (Day 28) | Clinical Chemistry Findings (Day 28) | Key Histopathology Findings |
| Vehicle Control | Within normal limits | Within normal limits | No significant findings |
| 50 | Mild, transient neutropenia | No significant changes | Minimal lymphoid depletion in spleen |
| 150 | Moderate neutropenia, mild thrombocytopenia | Mild elevation in ALT and AST | Moderate lymphoid depletion, minimal hepatocellular vacuolation |
| 450 | Severe neutropenia and thrombocytopenia | Significant elevation in ALT and AST | Marked lymphoid depletion, moderate hepatocellular necrosis |
| No Observed Adverse Effect Level (NOAEL) | < 50 mg/kg/day |
Experimental Protocols
Protocol 1: Dose Range-Finding Study in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Group Size: 3-5 animals per sex per group.
-
Dose Levels: A vehicle control group and at least three dose levels of Bexobrutinib (e.g., 100, 300, 1000 mg/kg/day).
-
Formulation: Prepare Bexobrutinib in a suitable vehicle (e.g., 0.5% CMC in water).
-
Administration: Administer once daily via oral gavage for 14 consecutive days.
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight at least twice weekly.
-
At termination, collect blood for hematology and clinical chemistry.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
Endpoint: Determine the MTD based on clinical observations, body weight changes, and pathological findings.
Protocol 2: 28-Day Repeat-Dose Toxicity Study in Non-Rodents
-
Animal Model: Male and female Beagle dogs (6-9 months old).
-
Group Size: 3-4 animals per sex per group, with a recovery group at the high dose and control.
-
Dose Levels: A vehicle control group and at least three dose levels based on DRF study results.
-
Administration: Administer once daily via oral capsule for 28 consecutive days.
-
Monitoring:
-
Detailed clinical observations daily.
-
Body weight and food consumption weekly.
-
Ophthalmology and electrocardiogram (ECG) assessments pre-study and at termination.
-
Collect blood for hematology and clinical chemistry at baseline, mid-study, and termination.
-
At termination (and after a recovery period for designated groups), perform a full necropsy and collect a comprehensive set of tissues for histopathology.
-
-
Endpoint: Determine the NOAEL and characterize the target organs of toxicity.
Visualizations
Caption: Bexobrutinib inhibits BTK, blocking downstream signaling.
References
Technical Support Center: Overcoming Acquired Resistance to Bexobrutinib and other BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Bexobrutinib and other Bruton's tyrosine kinase (BTK) inhibitors in Chronic Lymphocytic Leukemia (CLL) cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for covalent BTK inhibitors like Bexobrutinib?
A1: Covalent BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, function by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) within the ATP-binding site of the BTK enzyme.[1][2][3] This permanent inactivation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of CLL cells.[4][5][6]
Q2: What are the most common mechanisms of acquired resistance to covalent BTK inhibitors in CLL?
A2: The predominant mechanism of acquired resistance is the emergence of mutations in the BTK gene, particularly at the C481 residue to which covalent inhibitors bind.[7][8] The most common mutation is a substitution of cysteine with serine (C481S), which prevents the covalent bond formation, thereby reducing the inhibitor's efficacy.[9] Other, less frequent, non-C481 mutations in the BTK kinase domain (e.g., L528W, T474I) have also been identified.[10][11] A secondary mechanism involves gain-of-function mutations in PLCG2, a gene encoding a key downstream signaling molecule of BTK.[12][13] These mutations can lead to constitutive activation of the BCR pathway, bypassing the need for BTK activity.[12]
Q3: Are there alternative resistance pathways that do not involve BTK or PLCγ2 mutations?
A3: Yes, in approximately 20% of cases with acquired resistance to ibrutinib, mutations in BTK or PLCG2 are not detected.[13][14] In these instances, resistance can be mediated by the activation of alternative, "bypass" signaling pathways that promote CLL cell survival independently of the BCR pathway. These can include the PI3K/AKT/mTOR pathway.[12][15] Additionally, epigenetic changes have been suggested to contribute to BTKi resistance.[12]
Q4: How can acquired resistance to covalent BTK inhibitors be overcome?
A4: Several strategies are being employed to overcome acquired resistance:
-
Non-covalent BTK inhibitors: A newer class of inhibitors, such as pirtobrutinib, bind to BTK reversibly and do not depend on the C481 residue for their activity.[15] This allows them to effectively inhibit both wild-type and C481-mutated BTK.[15][16]
-
BTK Protein Degraders: These molecules, such as bexobrutideg (a PROTAC), are designed to induce the degradation of the entire BTK protein, rather than just inhibiting its kinase activity.[10][17][18] This approach can overcome resistance mediated by kinase domain mutations and may also counteract the "scaffolding" function of mutated BTK.[17][18]
-
Combination Therapies: Combining BTK inhibitors with drugs that target other survival pathways, such as the BCL-2 inhibitor venetoclax, has shown efficacy in overcoming resistance.[1][16]
-
CAR T-Cell Therapy: Chimeric antigen receptor (CAR) T-cell therapy is an immunotherapeutic approach that has demonstrated effectiveness in patients with CLL that is refractory to BTK inhibitors.[19][20][21]
Troubleshooting Experimental Results
Problem 1: My CLL cell line, previously sensitive to a covalent BTK inhibitor, now shows increased viability in the presence of the drug.
| Possible Cause | Suggested Action |
| Emergence of a BTK C481S mutation. | Sequence the BTK gene in the resistant cell line to identify mutations at the C481 residue. Compare with the parental, sensitive cell line. |
| Development of PLCγ2 mutations. | Sequence the PLCG2 gene to check for known gain-of-function mutations. |
| Activation of bypass signaling pathways. | Perform immunoblotting to assess the phosphorylation status of key proteins in alternative pathways, such as AKT and ERK. |
| Incorrect drug concentration or degradation. | Verify the concentration and integrity of the BTK inhibitor stock solution. |
Problem 2: I am not observing BTK protein degradation after treating resistant CLL cells with a BTK degrader.
| Possible Cause | Suggested Action |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for BTK degradation. |
| Impaired ubiquitin-proteasome system in the cells. | Treat cells with a proteasome inhibitor (e.g., MG132) alongside the BTK degrader. An accumulation of ubiquitinated BTK would suggest the degradation machinery is compromised. |
| Cell line-specific factors. | Test the BTK degrader in a different CLL cell line known to be responsive to this class of drugs. |
Data Presentation: Comparative Efficacy of BTK-Targeting Agents
Table 1: In Vitro Efficacy of BTK Inhibitors Against Wild-Type and C481S-Mutant BTK
| Inhibitor Class | Example Agent | Target | IC50 (nM) vs. Wild-Type BTK | IC50 (nM) vs. C481S-Mutant BTK |
| Covalent | Ibrutinib | BTK (covalent) | 0.5 - 5 | >1000 |
| Covalent | Acalabrutinib | BTK (covalent) | 3 - 5 | >500 |
| Covalent | Zanubrutinib | BTK (covalent) | <1 | >200 |
| Non-covalent | Pirtobrutinib | BTK (non-covalent) | 2 - 5 | 3 - 6 |
Note: IC50 values are approximate and can vary based on the specific assay conditions.
Table 2: Clinical Response to Therapies in CLL Patients with Acquired Resistance to Covalent BTK Inhibitors
| Therapy Class | Example Agent | Overall Response Rate (ORR) in BTKi-Resistant Patients |
| Non-covalent BTK Inhibitor | Pirtobrutinib | ~63-70% |
| BTK Protein Degrader | This compound | >80% |
| BCL-2 Inhibitor | Venetoclax | ~65-78% |
| CAR T-Cell Therapy | Lisocabtagene maraleucel | High response rates, ~20-45% Complete Remission |
Key Experimental Protocols
1. Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for assessing the viability of CLL cells following treatment with BTK inhibitors.
-
Materials: CLL cell lines, RPMI-1640 media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, BTK inhibitors, opaque-walled 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, luminometer.
-
Procedure:
-
Culture CLL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 10,000 cells per well in an opaque-walled 96-well plate in a final volume of 50 µL.
-
Prepare serial dilutions of the BTK inhibitor and add 50 µL to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control and plot dose-response curves to determine IC50 values.
-
2. Immunoblotting for BTK Pathway Activation
This protocol is for detecting the expression and phosphorylation of BTK and downstream signaling proteins.
-
Materials: CLL cells, BTK inhibitors, RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-BTK, anti-phospho-BTK (Y223), anti-PLCγ2, anti-phospho-PLCγ2 (Y759), anti-AKT, anti-phospho-AKT (S473), anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure:
-
Treat CLL cells with the BTK inhibitor at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in CLL cells after drug treatment.
-
Materials: CLL cells, BTK inhibitors, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), binding buffer, flow cytometer.
-
Procedure:
-
Treat CLL cells with the BTK inhibitor for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive, PI-negative cells are early apoptotic; Annexin V-positive, PI-positive cells are late apoptotic/necrotic).
-
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway in CLL and the inhibitory action of covalent BTK inhibitors.
Caption: Mechanisms of acquired resistance to covalent BTK inhibitors in CLL cells.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. youtube.com [youtube.com]
- 3. A Review of the Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study Uncovers Patterns of Mutations in Drug-Resistant CLL - Dana-Farber [physicianresources.dana-farber.org]
- 9. ashpublications.org [ashpublications.org]
- 10. memoinoncology.com [memoinoncology.com]
- 11. BTK mutations in patients with chronic lymphocytic leukemia receiving tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajmc.com [ajmc.com]
- 17. m.youtube.com [m.youtube.com]
- 18. cllsociety.org [cllsociety.org]
- 19. login.medscape.com [login.medscape.com]
- 20. Novel therapies and combinations in CLL refractory to BTK inhibitors and venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming resistance to targeted therapies in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bexobrutinib Degradation Kinetics Optimization in Primary Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing bexobrutinib-mediated Bruton's Tyrosine Kinase (BTK) degradation in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is bexobrutinib and how does it work?
Bexobrutinib (formerly NX-5948) is a potent and selective oral small molecule degrader of Bruton's Tyrosine Kinase (BTK).[1] Unlike traditional BTK inhibitors that block the kinase activity, bexobrutinib is a heterobifunctional degrader. It forms a complex with BTK and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent degradation of the BTK protein by the proteasome.[2][3] This mechanism of action removes the entire BTK protein, which may overcome resistance mechanisms associated with kinase inhibitors and disrupt potential scaffolding functions of BTK.[3][4]
Q2: What is the expected kinetics of BTK degradation by bexobrutinib in primary cells?
Clinical data from a Phase 1a trial in patients with B-cell malignancies has shown that bexobrutinib induces rapid, robust, and sustained BTK degradation in vivo.[1][5] While specific half-life data for the BTK protein after bexobrutinib treatment in primary cells is not publicly available, preclinical studies with similar BTK degraders have demonstrated a significant reduction in the BTK protein half-life to approximately 3-4 hours. In lymphoma cell lines, bexobrutinib has been shown to initiate BTK degradation at around 4 hours, with complete degradation observed by 24 hours. The half-life of bexobrutinib itself is approximately 24 hours, which supports once-daily dosing for sustained BTK degradation.[1]
Q3: What is a recommended starting concentration for bexobrutinib in primary cell experiments?
Based on preclinical and clinical data, bexobrutinib is effective at nanomolar concentrations. For in vitro experiments with primary B-cells, a starting dose range of 10 nM to 100 nM is recommended. A dose-response experiment should be performed to determine the optimal concentration for achieving maximal BTK degradation in your specific primary cell type.
Q4: How can I measure the degradation of BTK protein?
The most common method to measure BTK protein degradation is by Western blotting. This allows for the quantification of BTK protein levels at different time points and bexobrutinib concentrations. Flow cytometry can also be used to quantify BTK protein levels in whole blood or primary cells.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or incomplete BTK degradation observed. | Suboptimal bexobrutinib concentration. | Perform a dose-response experiment with a wider range of bexobrutinib concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your primary cell type. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal BTK degradation. | |
| Poor cell health or viability. | Ensure primary cells are healthy and viable before starting the experiment. Use appropriate cell culture conditions and handle cells gently. | |
| Issues with Western blot. | Optimize your Western blot protocol. Ensure efficient protein extraction, use a validated anti-BTK antibody, and include appropriate loading controls (e.g., GAPDH, β-actin). | |
| High variability between replicates. | Inconsistent cell numbers. | Ensure accurate cell counting and seeding for each experimental condition. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent addition of bexobrutinib to each well. | |
| Variability in primary cell isolates. | If using primary cells from different donors, expect some inherent biological variability. Pool data from multiple donors where possible and analyze individual donor responses. | |
| Unexpected off-target effects. | High bexobrutinib concentration. | Use the lowest effective concentration of bexobrutinib that achieves maximal BTK degradation to minimize potential off-target effects. |
| Contamination of cell culture. | Regularly check for and test for mycoplasma and other contaminants in your cell cultures. |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine BTK Half-Life
This protocol is used to determine the half-life of BTK protein in the presence and absence of bexobrutinib.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Bexobrutinib
-
Cycloheximide (CHX)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Seed primary cells at an appropriate density in a multi-well plate and allow them to acclimate.
-
Treat cells with either bexobrutinib (at the predetermined optimal concentration) or DMSO for a specified pre-incubation time (e.g., 4 hours) to induce BTK degradation.
-
Add cycloheximide (e.g., 100 µg/mL) to all wells to inhibit new protein synthesis. This is your time zero (t=0).
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8, 12 hours).
-
At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Analyze equal amounts of protein from each time point by Western blotting using an anti-BTK antibody and an antibody against a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the BTK signal to the loading control.
-
Plot the normalized BTK protein levels against time to determine the degradation rate and calculate the half-life.
Protocol 2: Western Blotting for BTK Degradation
Materials:
-
Cell lysates from control and bexobrutinib-treated primary cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK, anti-p-BTK (Tyr223), anti-PLCγ2, anti-p-PLCγ2 (Tyr759), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration as described in Protocol 1.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Bexobrutinib induces BTK degradation via the ubiquitin-proteasome system.
Caption: Experimental workflow for quantifying BTK degradation by bexobrutinib.
Caption: A logical flow for troubleshooting absent BTK degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Early Study Results With Novel Bruton’s Tyrosine Kinase Degrader in Relapsed or Refractory Chronic Lymphocytic Leukemia - The ASCO Post [ascopost.com]
- 4. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PB2296: ROBUST BRUTON’S TYROSINE KINASE (BTK) DEGRADATION WITH NX-5948, AN ORAL BTK DEGRADER, IN A FIRST-IN-HUMAN PHASE 1A TRIAL IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY B CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Phenotypes with Bexobrutinib and Other BTK Inhibitors
A Note on Terminology: Initial searches for "Bexobrutideg" and "Bexobrutinib" did not yield specific results for an approved drug. It is possible that this is a typographical error or a compound in early-stage development. The following technical support guide will focus on Bosutinib , a well-characterized Bruton's tyrosine kinase (BTK) inhibitor, and will also draw on information from other BTK inhibitors like ibrutinib and acalabrutinib to address potential unexpected phenotypes. The principles and methodologies described here are broadly applicable to the investigation of off-target or unexpected effects of novel kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected experimental results or phenotypes during treatment with BTK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of BTK inhibitors like Bosutinib?
A1: Bosutinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL kinase, which is characteristic of Chronic Myeloid Leukemia (CML).[1][2][3] It is also a potent inhibitor of Src-family kinases, including Src, Lyn, and Hck.[1] While the on-target effects on these kinases are responsible for its therapeutic efficacy, off-target activities can lead to unexpected phenotypes or side effects.[4][5] For instance, the cardiac side effects of ibrutinib have been linked to off-target inhibition of CSK.[5]
Q2: We are observing significant gastrointestinal issues in our animal models. Is this a known side effect?
A2: Yes, gastrointestinal problems are among the most common side effects reported for Bosutinib in clinical trials, with diarrhea, nausea, vomiting, and abdominal pain being frequently observed.[6][7] In one clinical trial, 82% of patients experienced diarrhea.[6] Therefore, observing these phenotypes in preclinical models is not entirely unexpected.
Q3: Our in-vitro experiments show unexpected changes in cell adhesion and morphology. What could be the underlying mechanism?
A3: Bosutinib has been shown to affect focal adhesion turnover and reinforce junctional integrity.[8] This is potentially mediated through its inhibition of Src-family kinases, which play a role in cell adhesion and migration.[3] Therefore, alterations in cell adhesion and morphology could be an on-target effect related to Src inhibition.
Q4: We have detected cardiac abnormalities in our animal studies. Is this a known concern with BTK inhibitors?
A4: Yes, cardiac adverse events have been associated with some BTK inhibitors. For example, ibrutinib treatment is linked to an increased risk of atrial fibrillation, which is thought to be an off-target effect.[5] While Bosutinib is not primarily known for cardiotoxicity, it is crucial to investigate any cardiac-related phenotypes thoroughly.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity in non-target cell lines.
-
Question: We are observing significant cell death in our control cell lines that do not express the primary target of our BTK inhibitor. What could be the cause?
-
Answer: This could be due to off-target kinase inhibition. Many kinase inhibitors have a degree of promiscuity and can inhibit multiple kinases, some of which may be essential for the survival of your control cell lines.[4] It is also possible that the compound is inhibiting other cellular processes unrelated to kinase activity.
Issue 2: Inconsistent results in cell-based assays.
-
Question: The potency of our BTK inhibitor seems to vary significantly between different batches of cells or experiments. What should we check?
-
Answer:
-
Cell Line Integrity: Ensure the genetic integrity of your cell lines. Genetic drift can occur over multiple passages, potentially altering the expression of off-target proteins.
-
Assay Conditions: Minor variations in assay conditions (e.g., cell density, serum concentration, incubation time) can impact the activity of kinase inhibitors.
-
Drug Efflux: Some cell lines express efflux transporters, like ABCG2, which can pump the drug out of the cell, reducing its effective concentration.[9]
-
Issue 3: Development of resistance in long-term studies.
-
Question: Our initially sensitive cancer cell lines are becoming resistant to the BTK inhibitor over time. What is the likely mechanism?
-
Answer: Resistance to kinase inhibitors can develop through several mechanisms, including:
-
Gatekeeper Mutations: Mutations in the target kinase that prevent the inhibitor from binding.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibited target.
-
Drug Efflux: Increased expression of drug efflux pumps.
-
Quantitative Data Summary
Table 1: Common Adverse Events Associated with Bosutinib
| Adverse Event | Frequency in Clinical Trials |
| Diarrhea | 82% |
| Nausea | Common |
| Vomiting | Common |
| Abdominal Pain | Common |
| Low Blood Cell Counts | Common |
| Liver Problems | Common |
| Rash | Common |
| Fatigue | Common |
| Respiratory Tract Infection | Common |
Data compiled from information in provided search results.[6][7]
Experimental Protocols
Protocol 1: Investigating Off-Target Kinase Inhibition
Objective: To identify potential off-target kinases of a novel BTK inhibitor.
Methodology:
-
Kinase Profiling Assay:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Promega).
-
Submit your compound for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).
-
The service will provide a report detailing the percent inhibition for each kinase in the panel.
-
-
Dose-Response Analysis:
-
For any kinases showing significant inhibition (>50%) in the initial screen, perform a dose-response analysis to determine the IC50 value.
-
This will help to quantify the potency of your compound against the identified off-targets.
-
-
Cellular Target Engagement Assay:
-
Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the identified off-target kinases within a cellular context.
-
Protocol 2: Assessing the Mechanism of Unexpected Cytotoxicity
Objective: To determine the cause of cytotoxicity in non-target cell lines.
Methodology:
-
Apoptosis Assay:
-
Treat the cells with your BTK inhibitor at various concentrations.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Caspase Activity Assay:
-
Use a luminescent or fluorescent assay to measure the activity of key caspases (e.g., Caspase-3/7, Caspase-8, Caspase-9) following treatment with your inhibitor. An increase in caspase activity is indicative of apoptosis.
-
-
Mitochondrial Membrane Potential Assay:
-
Use a fluorescent dye like TMRE or JC-1 to assess changes in mitochondrial membrane potential. A loss of mitochondrial membrane potential is an early indicator of apoptosis.
-
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of a BTK inhibitor.
Caption: Experimental workflow for investigating unexpected phenotypes due to off-target effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. nbinno.com [nbinno.com]
- 4. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Bosulif: Side effects and how to manage them [medicalnewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Improving the oral bioavailability of Bexobrutideg in preclinical studies
Topic: Improving the Oral Bioavailability of Bexobrutinib in Preclinical Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working on the preclinical assessment of bexobrutinib. The focus is on addressing the common challenge of low oral bioavailability observed with many Bruton's tyrosine kinase (BTK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma exposure of bexobrutinib after oral dosing in our rat studies. What are the likely causes?
Low and variable oral bioavailability is a common characteristic of drugs belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, which includes many kinase inhibitors. The primary causes are typically:
-
Poor Aqueous Solubility: Bexobrutinib, like other BTK inhibitors such as ibrutinib, is expected to have low water solubility.[1] This limits the dissolution of the drug in the gastrointestinal (GI) fluid, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: The drug may be significantly metabolized in the gut wall and/or liver before it reaches systemic circulation. For instance, the BTK inhibitor ibrutinib is a known substrate for the CYP3A enzyme, and its metabolism is a major reason for its low oral bioavailability of less than 3%.[2]
-
Efflux by Transporters: The drug may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like bexobrutinib in a preclinical setting?
Several formulation strategies can be employed to enhance the solubility and absorption of hydrophobic drugs.[3] These approaches aim to increase the concentration of the drug dissolved in the GI tract. Key strategies include:
-
Lipid-Based Formulations: These are among the most effective methods for improving the oral absorption of poorly soluble compounds.[3][4]
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[6] This high-energy state improves both the solubility and dissolution rate. Common preparation methods include spray drying and hot-melt extrusion.[4]
-
Nanoparticle-Based Systems: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[7]
Q3: How do I choose the right formulation strategy for my initial preclinical studies?
The choice depends on the physicochemical properties of bexobrutinib, the required dose, and the available resources.
-
Screening: Start with simple solubility studies of bexobrutinib in various lipids, surfactants, and polymers to identify promising excipients for SEDDS or ASDs.
-
Prototype Development: For rapid screening in animal PK studies, liquid formulations like SEDDS are often easier to prepare than solid dispersions.
-
In Vitro-In Vivo Correlation (IVIVC): Use in vitro dissolution tests under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to predict the in vivo performance of your formulation prototypes before conducting extensive animal studies.[9]
Q4: We see a significant food effect in our dog studies (i.e., higher exposure when dosed with food). Why does this happen and how can we mitigate it?
A positive food effect is common for poorly soluble drugs. Food, particularly a high-fat meal, can increase drug absorption by:
-
Stimulating bile salt and lipid secretion, which helps solubilize the drug.
-
Increasing GI transit time, allowing more time for dissolution and absorption.
-
Potentially inhibiting efflux transporters or gut wall metabolism.
To mitigate this variability, you can either standardize feeding protocols in your studies (always dosed fed or always fasted) or develop a formulation, such as a robust SEDDS, that can reduce the impact of food on absorption.[5]
Troubleshooting Guides
Guide 1: Low Systemic Exposure (Cmax/AUC) in Pharmacokinetic Studies
If your preclinical PK studies show lower-than-expected plasma concentrations of bexobrutinib, follow this workflow to diagnose and address the issue.
Caption: Workflow for troubleshooting low oral bioavailability.
Guide 2: High Inter-Animal Pharmacokinetic Variability
High variability obscures data interpretation. Use this guide to identify and control the sources of variation.
Caption: Root causes and solutions for high PK variability.
Data Presentation
Table 1: Summary of Common Formulation Strategies
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Preclinical Challenges |
| Lipid-Based (e.g., SEDDS) | Pre-dissolves drug; forms fine emulsion in GI tract to maximize surface area; may utilize lipid absorption pathways.[3] | High drug loading possible; suitable for liquid dosing; can reduce food effects. | Excipient selection can be complex; potential for GI irritation at high surfactant concentrations. |
| Amorphous Solid Dispersion (ASD) | Maintains drug in a high-energy, amorphous state, increasing solubility and dissolution rate.[6] | Significant solubility enhancement; can be formulated into solid dosage forms. | Risk of recrystallization (instability); requires specialized equipment (spray dryer, extruder). |
| Nanosuspension | Increases surface area by reducing particle size, leading to faster dissolution (Noyes-Whitney equation).[7] | High drug loading; applicable to many poorly soluble compounds. | Physical stability (particle aggregation) can be an issue; requires high-energy milling or precipitation techniques. |
| Complexation (e.g., Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, forming a soluble complex.[10] | Increases apparent drug solubility and can protect the drug from degradation. | Drug loading is limited by stoichiometry; competition for binding in vivo. |
Table 2: Oral Bioavailability of BTK Inhibitors in Preclinical and Clinical Settings (Analog Data)
This table provides data for other BTK inhibitors to serve as a reference for what might be expected for bexobrutinib.
| Compound | Species | Formulation | Absolute Bioavailability (F%) | Reference |
| Ibrutinib | Human | Commercial Capsule | < 3% | [2] |
| Ibrutinib | Rat | Suspension | ~3.12-fold increase with Liposil nanocarrier vs. suspension | [1][8] |
| Acalabrutinib | Human | Capsule | pH-dependent; reduced by proton-pump inhibitors | [11] |
| Acalabrutinib | Human | Tablet (pH-independent) | Bioequivalent to capsule (fasted); PPI co-administration does not affect PK | [11] |
| Bosutinib | Human | Tablet (with food) | 34% | [12] |
| Rilzabrutinib | Human | Tablet | < 5% | [13] |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a SEDDS Formulation
Objective: To formulate bexobrutinib in a simple SEDDS for oral PK studies in rats.
1. Excipient Solubility Screening:
- Determine the saturation solubility of bexobrutinib in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
- Method: Add excess bexobrutinib to 1 mL of each excipient. Vortex and equilibrate for 48 hours at 25°C. Centrifuge and analyze the supernatant for drug concentration by HPLC.
2. Formulation Preparation:
- Based on solubility data, select one oil, one surfactant, and one co-solvent.
- Prepare a series of formulations by mixing the components at different ratios (e.g., Oil:Surfactant:Co-solvent from 40:40:20 to 20:60:20).
- Add bexobrutinib to the excipient mixture at the target concentration (e.g., 20 mg/mL) and stir until fully dissolved. A gentle warming (40°C) may be used.
3. Self-Emulsification Test:
- Add 100 µL of the SEDDS formulation to 100 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
- Visually assess the emulsification process (should be rapid, < 2 minutes) and the resulting emulsion (should be clear to bluish-white).
- Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). Target droplet size is typically < 200 nm for optimal absorption.
Protocol 2: Rat Pharmacokinetic Study for Bioavailability Assessment
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a bexobrutinib formulation.
1. Animal Model:
- Species: Male Sprague-Dawley rats (n=3-5 per group).
- Housing: Standard conditions with a 12-hour light/dark cycle.
- Fasting: Fast animals overnight (~12 hours) before dosing but allow free access to water.
2. Dosing:
- Administer the bexobrutinib formulation (e.g., prepared SEDDS) via oral gavage at a target dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 5 mL/kg).
- For absolute bioavailability determination, a separate group of rats should receive an intravenous (IV) dose of bexobrutinib dissolved in a suitable vehicle (e.g., 20% Solutol® HS 15 in saline) at a lower dose (e.g., 1 mg/kg).
3. Blood Sampling:
- Collect sparse or serial blood samples (~100 µL) from the tail vein or jugular vein at predetermined time points:
- Pre-dose (0 h), and post-dose at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
- Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
4. Sample Processing and Analysis:
- Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
- Harvest the plasma and store it at -80°C until analysis.
- Quantify the concentration of bexobrutinib in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis (NCA) software (e.g., Phoenix® WinNonlin®) to calculate PK parameters, including Cmax, Tmax, AUC(0-t), and half-life (t½).
- Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
References
- 1. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 2. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of advanced nanocarrier systems for Ibrutinib delivery: overcoming pharmacokinetic barriers and enabling targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving Oral Bioavailability of Sorafenib by Optimizing the "Spring" and "Parachute" Based on Molecular Interaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton-Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute Bioavailability of Bosutinib in Healthy Subjects From an Open-Label, Randomized, 2-Period Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rilzabrutinib, a reversible covalent Bruton's tyrosine kinase inhibitor: Absorption, metabolism, excretion, and absolute bioavailability in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexobrutideg stability issues in long-term cell culture experiments
Disclaimer: The information provided is based on publicly available data for the Bruton's tyrosine kinase (BTK) inhibitor bexobrutinib . The term "bexobrutideg" as stated in the query may be a typographical error. This guide addresses stability and handling for bexobrutinib in research settings.
Frequently Asked Questions (FAQs)
Q1: What is bexobrutinib and what is its mechanism of action?
Bexobrutinib is a potent and highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival. By inhibiting BTK, bexobrutinib effectively blocks these downstream pathways, making it a subject of investigation for various B-cell malignancies and autoimmune diseases.
Q2: I am observing a decrease in the efficacy of bexobrutinib in my long-term cell culture experiments. What could be the cause?
A decrease in efficacy over time in long-term cultures can stem from several factors related to compound stability. The primary suspects are the degradation of the compound in the culture medium, adsorption to plasticware, or metabolism by the cells. It is crucial to assess the stability of bexobrutinib under your specific experimental conditions.
Q3: What are the recommended storage conditions for bexobrutinib stock solutions?
For maximum stability, bexobrutinib stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
Troubleshooting Guide: Bexobrutinib Stability
This guide provides solutions to common problems encountered during long-term cell culture experiments with bexobrutinib.
| Problem | Potential Cause | Recommended Solution |
| Variable drug efficacy between experiments. | Inconsistent storage or handling of bexobrutinib stock solutions. | Prepare single-use aliquots of the DMSO stock solution and store them at -80°C. Thaw a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles. |
| Loss of compound activity over several days in culture. | Degradation of bexobrutinib in the aqueous culture medium at 37°C. | Replenish the culture medium with freshly diluted bexobrutinib every 24-48 hours. The frequency should be optimized based on your cell line and culture duration. |
| Precipitate formation upon dilution of DMSO stock into aqueous media. | Poor solubility of bexobrutinib in the aqueous buffer. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility. Pre-warm the culture medium before adding the bexobrutinib stock solution and mix thoroughly. |
| Lower than expected potency. | Adsorption of the compound to plastic surfaces (e.g., flasks, plates, pipette tips). | Consider using low-adhesion plasticware. When preparing dilutions, pre-rinse pipette tips with the solution. Include control wells without cells to measure compound concentration over time. |
Quantitative Data Summary
The stability of a compound in cell culture media is a critical parameter. While specific public data on bexobrutinib's long-term stability in various media is limited, the following table summarizes typical stability data for small molecule inhibitors in aqueous solutions.
Table 1: General Stability of Small Molecule Inhibitors in Cell Culture Media (37°C)
| Time Point | Compound Concentration (% of Initial) | Common Observations |
| 0 hours | 100% | Initial concentration verified by analytical methods (e.g., HPLC). |
| 24 hours | 85-95% | Minor degradation or adsorption may occur. |
| 48 hours | 70-90% | Degradation becomes more significant. Media change is often recommended. |
| 72 hours | 50-80% | Significant loss of active compound. Data may become unreliable without replenishment. |
Note: This is generalized data. It is highly recommended to determine the stability of bexobrutinib in your specific cell culture medium using analytical methods like HPLC-MS.
Experimental Protocols
Protocol 1: Assessing Bexobrutinib Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of bexobrutinib in your specific cell culture setup.
-
Preparation: Prepare your complete cell culture medium (including serum).
-
Spiking: Add bexobrutinib to the medium at the final working concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).
-
Sampling: Collect aliquots of the medium at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours).
-
Storage: Immediately store the collected samples at -80°C until analysis.
-
Analysis: Quantify the concentration of bexobrutinib in each sample using a suitable analytical method such as LC-MS/MS.
-
Data Interpretation: Plot the concentration of bexobrutinib as a function of time to determine its degradation rate and half-life in the culture medium.
Visualizations
Caption: Bexobrutinib's mechanism of action via inhibition of BTK in the BCR signaling pathway.
Caption: Workflow for assessing the stability of bexobrutinib in cell culture medium.
Bexobrutideg Clinical Trial Adverse Event Management: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing adverse events (AEs) associated with the investigational Bruton's tyrosine kinase (BTK) degrader, bexobrutideg (NX-5948), in a clinical trial setting. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from BTK inhibitors?
A1: this compound is an orally bioavailable small molecule that functions as a BTK degrader. Unlike BTK inhibitors that temporarily block the kinase activity of the BTK protein, this compound targets the BTK protein for degradation. It achieves this by inducing ubiquitination of BTK via the cereblon E3 ligase complex, leading to its subsequent destruction by the proteasome.[1][2][3] This mechanism of action allows this compound to overcome resistance mutations that can affect the efficacy of traditional BTK inhibitors.[1][2]
Q2: What are the most common adverse events observed with this compound in clinical trials?
A2: Based on data from clinical trials in patients with relapsed or refractory B-cell malignancies, the most frequently reported treatment-emergent adverse events (TEAEs) are generally low-grade and include:
Q3: How is the severity of adverse events graded in this compound clinical trials?
A3: The severity of adverse events is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).
Quantitative Data Summary of Common Adverse Events
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in clinical trials of this compound for Waldenström Macroglobulinemia (WM) and Chronic Lymphocytic Leukemia (CLL).
| Adverse Event | Incidence in WM Trials (Any Grade) | Incidence in CLL Trials (Any Grade) | Incidence of Grade ≥3 in CLL Trials |
| Neutropenia | 29.0%[4] | 29.2%[7] | 22.9%[7] |
| Petechiae | 29.0%[4] | 25.0%[7] | 0%[7] |
| Diarrhea | 25.8%[4] | 29.2%[7] | 4.2%[7] |
| Purpura/Contusion | 22.6%[4] | 41.7%[7] | 0%[7] |
| Anemia | 22.6%[4] | 18.8%[8] | 4.2%[8] |
| Thrombocytopenia | 19.4%[4] | 22.9%[8] | 1%[8] |
Note: Data is compiled from multiple sources and trial populations, and direct comparisons should be made with caution.
Troubleshooting Guides for Adverse Event Management
These guides provide a general framework for managing common adverse events based on CTCAE grading. Investigators must always refer to the specific clinical trial protocol for detailed management and dose modification instructions.
Neutropenia Management
Q: A trial participant develops neutropenia. What are the recommended actions?
A: Management of neutropenia is based on its severity (grade).
| Grade (CTCAE v5.0) | Absolute Neutrophil Count (ANC) | Recommended Actions |
| Grade 1 | Continue this compound at the current dose. Monitor ANC as per protocol. | |
| Grade 2 | <1.5 - 1.0 x 10⁹/L | Continue this compound at the current dose. Increase frequency of ANC monitoring. |
| Grade 3 | <1.0 - 0.5 x 10⁹/L | Action: Interrupt this compound treatment. Monitor ANC. Resolution: Once ANC returns to Grade ≤2, resume this compound at the next lower dose level as specified in the protocol. Consider use of granulocyte colony-stimulating factor (G-CSF) if clinically indicated and allowed by the protocol. |
| Grade 4 | <0.5 x 10⁹/L | Action: Interrupt this compound treatment immediately. Monitor ANC closely. Resolution: Once ANC returns to Grade ≤2, resume this compound at a reduced dose as specified in the protocol. G-CSF support is strongly recommended if clinically indicated. |
Petechiae and Purpura/Contusion Management
Q: A participant presents with petechiae or purpura/contusion. How should this be managed?
A: These are common findings and are typically low-grade. Management focuses on assessing for any signs of more significant bleeding.
| Grade (CTCAE v5.0) | Clinical Presentation | Recommended Actions |
| Grade 1 | Asymptomatic or mild symptoms; petechiae or small purpura/contusions. | Continue this compound at the current dose. Educate the patient to avoid trauma and report any signs of bleeding. |
| Grade 2 | Symptomatic; limiting instrumental Activities of Daily Living (ADL). | Continue this compound with close monitoring. Evaluate for any underlying coagulopathy. |
| Grade 3 | Severe symptoms; limiting self-care ADL; transfusion indicated. | Action: Interrupt this compound treatment. Perform a thorough bleeding assessment, including coagulation studies and platelet count. Resolution: Once the event resolves to Grade ≤1, consider resuming this compound at a reduced dose, as per protocol, after a comprehensive risk-benefit assessment. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated. | Action: Immediately discontinue this compound and provide emergency medical care. |
Diarrhea Management
Q: How should diarrhea be managed in a participant receiving this compound?
A: Management involves supportive care and dose modification for higher-grade events.
| Grade (CTCAE v5.0) | Stool Frequency | Recommended Actions |
| Grade 1 | Increase of <4 stools/day over baseline. | Supportive Care: Advise dietary modification (e.g., BRAT diet) and increased oral fluid intake. Medication: Continue this compound. Consider loperamide if symptoms persist. |
| Grade 2 | Increase of 4-6 stools/day over baseline. | Supportive Care: Continue dietary modification and ensure adequate hydration. Medication: Initiate standard-dose loperamide. Continue this compound with close monitoring. |
| Grade 3 | Increase of ≥7 stools/day over baseline; incontinence; hospitalization indicated. | Action: Interrupt this compound treatment. Supportive Care: Aggressive hydration, electrolyte replacement, and dietary modification. Medication: Administer high-dose loperamide. Resolution: Once diarrhea resolves to Grade ≤1, resume this compound at the next lower dose level as specified in the protocol. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated. | Action: Immediately discontinue this compound and provide emergency medical care, including intravenous fluids and electrolyte management. |
Anemia and Thrombocytopenia Management
Q: What are the guidelines for managing anemia and thrombocytopenia?
A: Management is based on laboratory values and clinical symptoms, with dose adjustments for significant cytopenias.
Anemia
| Grade (CTCAE v5.0) | Hemoglobin (Hgb) | Recommended Actions |
| Grade 1 | Continue this compound. Monitor Hgb levels. | |
| Grade 2 | <10.0 - 8.0 g/dL | Continue this compound. Monitor Hgb levels. Consider erythropoiesis-stimulating agents (ESAs) if clinically appropriate and allowed by protocol. |
| Grade 3 | <8.0 g/dL; transfusion indicated. | Action: Interrupt this compound. Administer red blood cell transfusion as clinically indicated. Resolution: Once Hgb is stable and no longer requires transfusion, consider resuming this compound at a reduced dose per protocol. |
| Grade 4 | Life-threatening consequences. | Action: Immediately discontinue this compound and provide emergency medical support. |
Thrombocytopenia
| Grade (CTCAE v5.0) | Platelet Count | Recommended Actions |
| Grade 1 | Continue this compound. Monitor platelet count. | |
| Grade 2 | <75.0 - 50.0 x 10⁹/L | Continue this compound with increased frequency of platelet monitoring. |
| Grade 3 | <50.0 - 25.0 x 10⁹/L | Action: Interrupt this compound. Monitor platelet count. Resolution: Once platelet count returns to Grade ≤2, resume this compound at the next lower dose level as per protocol. Platelet transfusion if clinically indicated for bleeding. |
| Grade 4 | <25.0 x 10⁹/L | Action: Interrupt this compound. Resolution: Once platelet count returns to Grade ≤2, resume this compound at a reduced dose per protocol. Platelet transfusion is recommended for bleeding or high-risk patients. |
Experimental Protocols & Visualizations
This compound Mechanism of Action: BTK Degradation Pathway
This compound is a heterobifunctional molecule that simultaneously binds to Bruton's tyrosine kinase (BTK) and a component of the E3 ubiquitin ligase complex, typically cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
Experimental Workflow: Adverse Event Monitoring and Reporting in a Clinical Trial
The monitoring and reporting of adverse events is a critical component of any clinical trial to ensure participant safety. The following workflow outlines the key steps from AE identification to reporting.
References
- 1. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nurixtx.com [nurixtx.com]
- 3. nurixtx.com [nurixtx.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholarship.miami.edu]
- 6. gurufocus.com [gurufocus.com]
- 7. onclive.com [onclive.com]
- 8. crash19.lshtm.ac.uk [crash19.lshtm.ac.uk]
Validation & Comparative
Head-to-Head Comparison of Bexobrutideg and Other BTK Degraders: A Guide for Researchers
In the rapidly evolving landscape of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prime target for a new class of therapeutics known as BTK degraders. These molecules offer a novel mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the entire BTK protein, a strategy that holds promise for overcoming resistance to traditional BTK inhibitors. This guide provides a head-to-head comparison of Bexobrutideg (NX-5948) and other BTK degraders in clinical development, including NX-2127, BGB-16673, and AC676, with a focus on supporting experimental data, detailed methodologies, and visual representations of key biological processes.
Mechanism of Action: A Shared Strategy
This compound and other BTK degraders are heterobifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs). They are composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][2] This dual binding facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1] This approach not only inhibits the kinase activity of BTK but also eliminates its scaffolding function, potentially mitigating resistance mechanisms associated with kinase-dead BTK mutants.[3]
Preclinical Performance: A Quantitative Comparison
The preclinical efficacy of BTK degraders is primarily assessed by their ability to induce target degradation, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head studies are limited, data from various sources provide a comparative overview.
| Degrader | Target(s) | DC50 | Dmax | Cell Line / System | Source(s) |
| This compound (NX-5948) | BTK | 0.028 nM | >90% | TMD8 (BTK WT) | [4] |
| BTK | 0.0184 nM | >90% | TMD8 (BTK C481S) | [4] | |
| BTK | 0.34 nM | Not Specified | Primary Human B-cells | [2][5] | |
| BTK | < 1 nM | Not Specified | Lymphoma cell lines and PBMCs | [2][5] | |
| NX-2127 | BTK | 4.5 nM | 94% | Not Specified | |
| IKZF1 | 57 nM | Not Specified | Not Specified | ||
| IKZF3 | 36 nM | Not Specified | Not Specified | ||
| BGB-16673 | BTK | Not Specified | Potent degradation | Preclinical models | [6][7] |
| AC676 | BTK | Not Specified | Not Specified | Not Specified | [8] |
Note: The data presented above are compiled from different studies and experimental conditions, which may affect direct comparability. DC50 and Dmax values are highly dependent on the cell line, treatment duration, and assay method used.
Clinical Efficacy: An Overview of Response Rates
Clinical trials are underway for several BTK degraders, primarily in patients with relapsed or refractory B-cell malignancies who have often been previously treated with BTK inhibitors.
| Degrader | Indication | Overall Response Rate (ORR) | Clinical Trial | Source(s) |
| This compound (NX-5948) | Relapsed/Refractory CLL/SLL | 75.5% (at 8 weeks) | Phase 1a/b (NCT05131022) | [9] |
| Relapsed/Refractory CLL/SLL | 84.2% (at 16 weeks) | Phase 1a/b (NCT05131022) | [9] | |
| Relapsed/Refractory CLL | 76% | Phase 1 | [10] | |
| NX-2127 | Relapsed/Refractory B-cell malignancies | 33% | Phase 1a/b (NCT04830137) | [11] |
| BGB-16673 | Relapsed/Refractory CLL/SLL | 93.8% (at 200 mg dose) | Phase 1/2 (CaDAnCe-101; NCT05006716) | [12] |
| Relapsed/Refractory B-cell malignancies | 57% | Phase 1 (NCT05006716) | [6] | |
| AC676 | Relapsed/Refractory B-cell malignancies | No clinical data reported yet | Phase 1 (NCT05780034) | [8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the BTK signaling pathway, the mechanism of action of BTK degraders, and a typical workflow for their evaluation.
Caption: BTK Signaling Pathway in B-Cells.
Caption: Mechanism of Action of a BTK Degrader.
Caption: Workflow for BTK Degradation Assay.
Experimental Protocols
Western Blot for BTK Degradation
This protocol outlines the general steps for assessing BTK protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., TMD8 lymphoma cells or peripheral blood mononuclear cells) at an appropriate density. Treat with a dose range of the BTK degrader or vehicle control for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the intensity of the BTK band relative to the loading control. The percentage of remaining BTK is calculated relative to the vehicle-treated control to determine DC50 and Dmax values.[15]
Flow Cytometry for BTK Degradation in PBMCs
This method allows for the quantification of intracellular BTK levels in specific cell populations within a mixed sample like PBMCs.
-
PBMC Isolation and Treatment: Isolate PBMCs from whole blood using density gradient centrifugation. Treat the cells with the BTK degrader at various concentrations for the desired duration.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to identify B-cell populations (e.g., CD19, CD20).[16]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer to allow intracellular antibody access.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody specific for an intracellular epitope of BTK.
-
Data Acquisition: Acquire data on a flow cytometer, collecting fluorescence signals from tens of thousands of cells per sample.
-
Data Analysis: Gate on the B-cell population using the surface marker expression. Analyze the median fluorescence intensity (MFI) of the intracellular BTK staining within the B-cell gate. The percentage of BTK degradation is calculated by comparing the MFI of treated samples to that of the vehicle control.
Conclusion
This compound and other BTK degraders represent a promising new frontier in the treatment of B-cell malignancies. Their unique mechanism of action offers the potential to overcome resistance to existing BTK inhibitors. While preclinical data demonstrates potent and selective degradation of BTK, ongoing clinical trials will be crucial in determining their ultimate therapeutic value and place in the treatment paradigm. The comparative data and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of targeted protein degradation and drug development.
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. nurixtx.com [nurixtx.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. cllsociety.org [cllsociety.org]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. onclive.com [onclive.com]
- 13. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. lifesensors.com [lifesensors.com]
- 16. nurixtx.com [nurixtx.com]
Bexobrutinib: A New Paradigm in BTK-Targeted Therapy Through Selective Degradation
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of B-cell malignancy treatment has been revolutionized by the advent of therapies targeting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. While small molecule inhibitors of BTK have demonstrated significant clinical efficacy, the emergence of resistance and off-target effects has spurred the development of next-generation therapeutic strategies. Bexobrutinib (formerly NX-2127) represents a novel approach, functioning not as a traditional inhibitor, but as a potent and selective degrader of the BTK protein. This guide provides a comprehensive comparison of bexobrutinib with established BTK inhibitors, focusing on the validation of its selectivity for BTK degradation and supported by experimental data.
Shifting from Inhibition to Degradation: A Mechanistic Overview
Traditional BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, function by binding to the active site of the BTK enzyme, thereby preventing its downstream signaling activities. In contrast, bexobrutinib is a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of the entire BTK protein.[1][2] This is achieved by simultaneously binding to BTK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent destruction of BTK by the proteasome.[1][2] This distinct mechanism of action offers the potential to overcome resistance mechanisms associated with BTK inhibitors, such as mutations in the BTK active site.[1][2]
Comparative Analysis of Bexobrutinib and BTK Inhibitors
The following table summarizes the key characteristics of bexobrutinib and prominent BTK inhibitors.
| Feature | Bexobrutinib | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Drug Class | BTK Protein Degrader (PROTAC) | First-Generation BTK Inhibitor | Second-Generation BTK Inhibitor | Second-Generation BTK Inhibitor |
| Mechanism of Action | Induces proteasomal degradation of BTK protein | Covalent, irreversible inhibitor of BTK kinase activity | Covalent, irreversible inhibitor of BTK kinase activity | Covalent, irreversible inhibitor of BTK kinase activity |
| Selectivity | High selectivity for BTK degradation. Also degrades IKZF1 and IKZF3.[3][4] | Less selective, with off-target inhibition of other kinases (e.g., TEC, EGFR, SRC family).[5][6] | More selective than ibrutinib, with reduced off-target activity.[5][7] | Highly selective with minimal off-target kinase inhibition.[5][8] |
| Resistance Profile | Effective against wild-type and C481S mutant BTK.[3][9] | Resistance can develop through mutations, most commonly at the C481S binding site.[7] | Can be less effective against C481S mutant BTK.[7] | Can be less effective against C481S mutant BTK.[7] |
| Clinical Status | In clinical trials for B-cell malignancies.[10] | FDA-approved for various B-cell malignancies. | FDA-approved for various B-cell malignancies. | FDA-approved for various B-cell malignancies. |
Validating the Selectivity of BTK Degradation
The selectivity of a targeted therapy is paramount to minimizing off-target effects and associated toxicities. For a BTK degrader like bexobrutinib, selectivity is assessed by measuring the degradation of BTK relative to other proteins in the cell.
Key Experimental Approaches:
-
Global Proteomics (Mass Spectrometry): This unbiased approach quantifies changes in the entire proteome of cancer cells following treatment with bexobrutinib. By comparing the protein levels in treated versus untreated cells, researchers can identify which proteins are degraded in addition to BTK. A highly selective degrader will show a significant reduction in only BTK levels, with minimal impact on other proteins.
-
Western Blotting: This targeted technique is used to measure the levels of specific proteins of interest. To assess selectivity, lysates from cells treated with bexobrutinib are probed with antibodies against BTK and a panel of other kinases or proteins that are known off-targets of BTK inhibitors. A selective degrader will show a dose- and time-dependent decrease in BTK protein levels without affecting the levels of other tested proteins.
-
Kinome Profiling (for residual inhibitory activity): While the primary mechanism is degradation, it is also important to assess any residual inhibitory activity of the degrader molecule or its metabolites. Kinome-wide binding or activity assays can be performed to determine the IC50 values against a broad panel of kinases. A highly selective degrader would exhibit potent degradation of BTK at concentrations where it shows minimal inhibition of other kinases.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity of BTK-targeted therapies.
| Experiment | Protocol |
| Western Blot for Protein Degradation | 1. Cell Treatment: Plate cancer cells (e.g., TMD8, HBL-1) and treat with varying concentrations of bexobrutinib or a vehicle control (e.g., DMSO) for different time points (e.g., 4, 8, 16, 24 hours). 2. Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. 3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. 4. SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. 5. Detection and Analysis: Visualize protein bands using a chemiluminescence detection system. Quantify band intensities using densitometry software and normalize BTK levels to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11] |
| Kinase Selectivity Profiling (Inhibitors) | 1. Kinase Panel: Utilize a broad panel of purified recombinant kinases. 2. Inhibition Assay: Perform in vitro kinase activity assays in the presence of serial dilutions of the BTK inhibitor (e.g., ibrutinib, acalabrutinib, zanubrutinib). The assay typically measures the phosphorylation of a substrate peptide by the kinase using methods like radiometric assays (33P-ATP) or fluorescence-based assays. 3. Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each kinase. The selectivity of the inhibitor is determined by comparing the IC50 for BTK to the IC50 values for other kinases in the panel. A higher ratio of off-target IC50 to BTK IC50 indicates greater selectivity. |
| Cellular BTK Autophosphorylation Assay | 1. Cell Stimulation: Treat B-cell lines or primary B-cells with the BTK inhibitor or degrader for a defined period. Stimulate the B-cell receptor (BCR) pathway using an anti-IgM antibody. 2. Cell Lysis and Western Blot: Lyse the cells and perform a Western blot as described above. Probe the membrane with an antibody specific for phosphorylated BTK (pBTK) at a key autophosphorylation site (e.g., Y223) and an antibody for total BTK. 3. Analysis: Quantify the levels of pBTK and total BTK. A potent inhibitor or degrader will significantly reduce the level of pBTK upon BCR stimulation. |
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and drug actions.
References
- 1. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 2. youtube.com [youtube.com]
- 3. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1, Dose Escalation, Safety and Tolerability Study of NX-2127, a Bruton's Tyrosine Kinase (BTK) Degrader, in Adults with Relapsed/Refractory B-cell Malignancies [mdanderson.org]
- 11. benchchem.com [benchchem.com]
Navigating the Treatment Landscape of Ibrutinib-Resistant Chronic Lymphocytic Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib revolutionized the management of chronic lymphocytic leukemia (CLL). However, the emergence of resistance, often mediated by mutations in BTK at the C481S binding site or in the downstream signaling molecule PLCG2, presents a significant clinical challenge.[1][2][3] This has spurred the development of novel therapeutic strategies aimed at overcoming ibrutinib resistance. This guide provides a comparative analysis of bexobrutinib (represented by the highly similar non-covalent BTK inhibitor, pirtobrutinib), venetoclax, and CAR-T cell therapy in the context of ibrutinib-resistant CLL, supported by experimental data and detailed methodologies.
Efficacy in Ibrutinib-Resistant CLL: A Head-to-Head Comparison
The following table summarizes the clinical efficacy of pirtobrutinib, venetoclax, and the CAR-T cell therapy lisocabtagene maraleucel (liso-cel) in patients with ibrutinib-resistant CLL.
| Therapeutic Agent | Trial Name / Cohort | Number of Ibrutinib-Resistant Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| Pirtobrutinib | BRUIN (Phase 1/2) | 247 (cBTKi-pretreated) | 82.2% (including partial response with lymphocytosis) | - | 19.6 months |
| BRUIN (double-refractory) | Subset of 247 | 79% | - | 16.8 months | |
| Venetoclax | Phase 2 Study | 91 | 65% | - | - |
| Lisocabtagene maraleucel (liso-cel) | TRANSCEND CLL 004 (monotherapy) | 23 (all had prior ibrutinib) | 82% | 45% | Not Reached (at median follow-up of 17 months) |
| Liso-cel + Ibrutinib | TRANSCEND CLL 004 (combination) | 56 (all had prior BTKi) | 86% | 45% | 31 months |
Deep Dive into Therapeutic Mechanisms and Experimental Protocols
Pirtobrutinib: A Non-Covalent BTK Inhibitor
Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that reversibly binds to BTK, independent of the C481 residue.[4] This mechanism allows it to effectively inhibit both wild-type and C481S-mutated BTK, a common cause of resistance to covalent BTK inhibitors like ibrutinib.[4]
A common method to assess the cytotoxic effects of pirtobrutinib on CLL cells is a luminescence-based cell viability assay.
-
Cell Preparation: Primary CLL cells are isolated from patient peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation.
-
Drug Treatment: CLL cells are seeded in 96-well plates and treated with increasing concentrations of pirtobrutinib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a luminometer. The results are typically normalized to the vehicle control to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Venetoclax: A BCL-2 Inhibitor
Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[5] CLL cells are highly dependent on BCL-2 for their survival. By binding to BCL-2, venetoclax displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cell death.[6] This mechanism of action is independent of the BCR signaling pathway, making it an effective treatment for patients with BTK mutations.
The induction of apoptosis by venetoclax can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Culture and Treatment: Primary CLL cells are cultured and treated with various concentrations of venetoclax or a control for a defined period (e.g., 4 to 24 hours).[7]
-
Cell Staining: After treatment, the cells are harvested, washed, and resuspended in a binding buffer. Fluorescently labeled Annexin V and PI are then added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.
-
Data Interpretation: The flow cytometry data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). The percentage of apoptotic cells is calculated to determine the efficacy of venetoclax.
CAR-T Cell Therapy: Genetically Engineered Immunotherapy
Chimeric antigen receptor (CAR) T-cell therapy involves genetically modifying a patient's own T cells to express a CAR that recognizes a specific antigen on tumor cells, such as CD19 on B cells.[8] When reinfused into the patient, these engineered T cells can recognize and kill the cancer cells. Lisocabtagene maraleucel (liso-cel) is a CD19-directed CAR-T cell therapy.[9]
The administration of CAR-T cell therapy is a multi-step process.
Signaling Pathways in Ibrutinib Resistance and Therapeutic Intervention
Ibrutinib resistance in CLL is primarily driven by mutations that reactivate the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the canonical BCR pathway, the points of disruption by ibrutinib and resistance mutations, and the mechanisms of action of alternative therapies.
Conclusion
The treatment landscape for ibrutinib-resistant CLL is rapidly evolving, offering new hope for patients who progress on initial BTK inhibitor therapy. Pirtobrutinib demonstrates the potential of non-covalent BTK inhibition to overcome resistance mutations within the BCR pathway. Venetoclax provides a potent alternative by targeting a distinct survival pathway, while CAR-T cell therapy offers a personalized, immunotherapy-based approach. The choice of therapy will depend on individual patient characteristics, including the specific mechanism of ibrutinib resistance, prior therapies, and overall health status. Continued research and clinical trials are essential to further refine treatment strategies and improve outcomes for this patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax for Chronic Lymphocytic Leukaemia Progressing after Ibrutinib: a Multicentre, Open-Label Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 TRANSCEND CLL 004 study of lisocabtagene maraleucel in patients with relapsed/refractory CLL or SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Comparative Analysis of Bexobrutinib's Efficacy on Wild-Type vs. Mutant Bruton's Tyrosine Kinase (BTK)
A Guide for Researchers and Drug Development Professionals
Bexobrutinib is an investigational therapeutic agent belonging to a new class of drugs known as PROteolysis TArgeting Chimeras (PROTACs). Unlike traditional kinase inhibitors that block the enzymatic activity of a target protein, bexobrutinib is designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] This guide provides a comparative analysis of the effect of BTK degraders, using the closely related compound BGB-16673 as a proxy for bexobrutinib's preclinical profile, on wild-type (WT) BTK versus clinically relevant mutant forms that confer resistance to conventional BTK inhibitors.
Mechanism of Action: BTK Degradation
Bexobrutinib and similar BTK degraders are heterobifunctional molecules. One end of the molecule binds to BTK, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[2] This mechanism of action is distinct from BTK inhibitors and offers the potential to overcome resistance mediated by mutations in the BTK active site.[1] Clinical trial data for bexobrutinib has shown a high overall response rate in patients with relapsed/refractory chronic lymphocytic leukemia (CLL), including those with prior exposure to BTK inhibitors.[3] The drug has demonstrated the ability to degrade BTK regardless of baseline mutations.[4]
Quantitative Analysis of BTK Degradation
The following table summarizes the preclinical data for the BTK degrader BGB-16673, demonstrating its potency in degrading both wild-type and various mutant forms of BTK. The data includes the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) observed after 24 hours of treatment. Anti-proliferative activity (IC50) in lymphoma cell lines expressing these BTK variants is also presented.
| BTK Variant | DC50 (nM)[5] | Dmax (%)[5] | Anti-proliferation IC50 (nM)[4] | Mutation Type | Clinical Relevance |
| Wild-Type (WT) | 0.7 | 96 | 0.971 | - | Native enzyme |
| C481S | 1.1 | 96 | 0.168 - 2.041 | Acquired Resistance | Resistance to covalent BTK inhibitors (e.g., ibrutinib) |
| C481F | 0.4 | 94 | Not Reported | Acquired Resistance | Resistance to covalent BTK inhibitors |
| C481Y | 0.4 | 95 | Not Reported | Acquired Resistance | Resistance to covalent BTK inhibitors |
| T474I | 0.8 | 95 | 0.168 - 2.041 | Acquired Resistance | Resistance to non-covalent BTK inhibitors (e.g., pirtobrutinib) |
| L528W | 0.3 | 96 | 0.168 - 2.041 | Acquired Resistance | Resistance to both covalent and non-covalent BTK inhibitors |
| V416L | 1.4 | 97 | Not Reported | Acquired Resistance | Resistance to non-covalent BTK inhibitors |
| M437R | 6.8 | 98 | Not Reported | Acquired Resistance | Resistance to non-covalent BTK inhibitors |
| A428D | 4.1 | 62 | Resistant | Acquired Resistance | Potential cross-resistance to BTK inhibitors and degraders[6] |
Note: The data presented is for BGB-16673, a BTK degrader with a similar mechanism of action to bexobrutinib, as specific preclinical data for bexobrutinib was not publicly available.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of BTK degraders are provided below.
1. Cell Viability and Anti-Proliferation Assay (CTG Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the BTK degrader on the proliferation of cancer cell lines expressing either wild-type or mutant BTK.
-
Methodology:
-
Seed TMD8 lymphoma cells engineered to express either wild-type BTK or a specific BTK mutant (e.g., C481S, T474I, L528W) in 96-well plates.[7]
-
Treat the cells with a serial dilution of the BTK degrader or a vehicle control (e.g., DMSO).
-
Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Assess cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[7]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a nonlinear regression model.
-
2. In-Cell Western (ICW) Assay for Protein Degradation
-
Objective: To quantify the degradation of BTK protein in cells treated with the degrader and determine the DC50 and Dmax values.
-
Methodology:
-
Seed adherent cells (or adapt the protocol for suspension cells) in 96-well plates and allow them to attach overnight.[4][8]
-
Treat the cells with a serial dilution of the BTK degrader or a vehicle control for a specified time (e.g., 24 hours).
-
Fix the cells with a solution of 3.7% formaldehyde in PBS for 20 minutes at room temperature.[9]
-
Permeabilize the cells with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[9]
-
Block non-specific antibody binding with a blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer) for 1.5 hours.
-
Incubate the cells with a primary antibody specific for BTK overnight at 4°C.
-
Wash the cells and then incubate with an infrared dye-conjugated secondary antibody (e.g., IRDye® 800CW) and a cell normalization stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature, protected from light.
-
Wash the cells to remove unbound antibodies and stain.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the integrated intensity of the BTK signal and normalize it to the cell stain signal.
-
Calculate DC50 and Dmax values from the dose-response curve.
-
3. In Vivo Ubiquitination Assay
-
Objective: To confirm that the BTK degrader induces the ubiquitination of BTK, a key step in proteasomal degradation.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with plasmids expressing His-tagged ubiquitin and the BTK construct of interest (wild-type or mutant).[10]
-
Treat the transfected cells with the BTK degrader or a vehicle control for a specified time.
-
Lyse the cells under denaturing conditions (e.g., with a buffer containing SDS) to disrupt protein-protein interactions but preserve covalent ubiquitin linkages.[3]
-
Dilute the lysates to reduce the SDS concentration and allow for immunoprecipitation.
-
Perform a pull-down of ubiquitinated proteins using nickel-NTA agarose beads, which bind to the His-tagged ubiquitin.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads.
-
Analyze the eluates by Western blotting using an antibody specific for BTK to detect ubiquitinated BTK species, which will appear as a high-molecular-weight smear.[3]
-
Visualizations
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK degraders.
Caption: BTK Signaling Pathway and Mechanism of Bexobrutinib Action.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. bioascend.com [bioascend.com]
- 3. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beonemedaffairs.com [beonemedaffairs.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. P1239: BRUTON TYROSINE KINASE (BTK) PROTEIN DEGRADER BGB-16673 IS LESS APT TO CAUSE, AND ABLE TO OVERCOME VARIABLE BTK RESISTANCE MUTATIONS COMPARED TO OTHER BTK INHIBITORS (BTKI) | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of In Vivo Efficacy: Bexobrutinib versus Zanubrutinib in B-Cell Malignancies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two next-generation Bruton's tyrosine kinase (BTK) inhibitors, bexobrutinib (TG-1701) and zanubrutinib. The data presented is based on available preclinical studies to inform research and development decisions.
This comparison guide synthesizes preclinical data from separate in vivo studies to evaluate the efficacy of bexobrutinib and zanubrutinib in animal models of B-cell malignancies. Direct head-to-head preclinical studies were not available at the time of this review; therefore, this analysis presents data from individual studies to offer an indirect comparison.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Both bexobrutinib and zanubrutinib are potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] By forming a covalent bond with a cysteine residue in the active site of BTK, these inhibitors block its activity.[1][2] This disruption of the BCR signaling cascade inhibits the proliferation, trafficking, and survival of malignant B-cells.[1][2]
References
Bexobrutideg: A Novel BTK Degrader Overcoming Resistance to Targeted Therapies
A paradigm shift in the management of B-cell malignancies is emerging with the development of bexobrutideg, a first-in-class Bruton's tyrosine kinase (BTK) degrader. Unlike traditional BTK inhibitors that block the enzyme's activity, this compound facilitates the complete degradation of the BTK protein, offering a promising strategy to overcome cross-resistance observed with other targeted therapies.
This guide provides a comparative analysis of this compound against other targeted BTK inhibitors, supported by available clinical data and a detailed examination of the underlying molecular mechanisms.
Overcoming the Hurdle of Acquired Resistance
Targeted therapies, particularly BTK inhibitors, have revolutionized the treatment of chronic lymphocytic leukemia (CLL) and other B-cell cancers. However, the emergence of acquired resistance, often through mutations in the BTK gene, limits their long-term efficacy. This compound's distinct mechanism of action directly addresses this challenge.
Mechanism of Action: Inhibition vs. Degradation
Covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) and non-covalent BTK inhibitors (e.g., pirtobrutinib) are designed to bind to and inhibit the kinase activity of the BTK protein.[1][2] Resistance to these inhibitors frequently arises from mutations at or near the drug-binding site, such as the C481S, L528W, and T474I mutations, which can lead to cross-resistance between different inhibitors.[3][4][5][6]
This compound, a proteolysis-targeting chimera (PROTAC), operates on a different principle. It acts as a molecular bridge, bringing the BTK protein into proximity with the cereblon E3 ubiquitin ligase complex.[7][8] This triggers the ubiquitination of BTK, marking it for destruction by the proteasome, the cell's protein disposal system.[7][9][10] This degradation of the entire BTK protein, including its kinase and scaffolding functions, renders mutations affecting inhibitor binding sites ineffective.[11]
Clinical Evidence in Heavily Pretreated Populations
Clinical trial data from the Phase 1 NX-5948-301 study have demonstrated the potential of this compound in patients with relapsed/refractory CLL who have received multiple prior lines of therapy, including covalent and non-covalent BTK inhibitors.
In a cohort of heavily pretreated patients, this compound demonstrated a high objective response rate (ORR) of 80.9%.[12] Notably, clinical activity was observed irrespective of the presence of baseline mutations in BTK, PLCG2, or TP53, which are associated with resistance to other therapies.[9][13][14]
| Parameter | Phase 1a NX-5948-301 Trial Data[9][12] |
| Patient Population | Relapsed/Refractory CLL/SLL |
| Prior Therapies | Median of 4 prior lines, including BTK and BCL2 inhibitors |
| Objective Response Rate (ORR) | 80.9% |
| Median Time to First Response | 1.9 months |
| Efficacy in Patients with BTK mutations | Responses observed regardless of baseline BTK mutation status |
These findings suggest that this compound can effectively overcome the common mechanisms of resistance that limit the utility of existing BTK inhibitors.
Understanding Resistance in BTK Inhibitors
To appreciate the significance of this compound's mechanism, it is crucial to understand the landscape of resistance mutations affecting other BTK-targeted therapies.
| Therapy Class | Examples | Common Resistance Mutations | Cross-Resistance Profile |
| Covalent BTK Inhibitors | Ibrutinib, Acalabrutinib, Zanubrutinib | BTK: C481S, C481R, C481Y PLCG2: R665W, S707Y, L845F | C481 mutations confer resistance across covalent inhibitors.[3][4][15][16][17][18][19][20] |
| Non-Covalent BTK Inhibitors | Pirtobrutinib | BTK: T474I (gatekeeper), L528W (kinase-impaired), V416L, A428D, M437R | L528W and T474I mutations can confer cross-resistance to both covalent and non-covalent inhibitors.[3][4][5][6][21][22][23][24][25][26] |
The emergence of mutations like L528W, particularly in patients treated with zanubrutinib, has been shown to confer cross-resistance to the non-covalent inhibitor pirtobrutinib.[5][26] This highlights the need for novel therapeutic strategies that are insensitive to these mutational events.
Experimental Protocols
The clinical evaluation of this compound and the characterization of its mechanism of action involve a range of sophisticated experimental protocols.
Clinical Trial Protocol (Phase 1 NX-5948-301)
-
Study Design: A Phase 1, open-label, dose-escalation and dose-expansion study.[9]
-
Patient Population: Patients with relapsed/refractory B-cell malignancies who have received at least two prior lines of therapy.[12]
-
Primary Objectives: To assess the safety and tolerability of this compound and to determine the recommended Phase 2 dose.[12]
-
Secondary Objectives: To evaluate the pharmacokinetic and pharmacodynamic profile and to assess preliminary efficacy based on standard response criteria.[9]
-
Mutation Analysis: Next-generation sequencing of peripheral blood samples was performed at baseline and at the time of disease progression to identify mutations in key genes such as BTK, PLCG2, and TP53.[13]
BTK Degradation Assays (Preclinical)
-
Cell Lines: Lymphoma cell lines (e.g., Ramos) and peripheral blood mononuclear cells (PBMCs) are used.[8]
-
Methodology: Cells are treated with varying concentrations of this compound for different durations. Cell lysates are then prepared and subjected to Western blotting or targeted proteomics to quantify the levels of BTK protein. The concentration of this compound that results in 50% degradation of BTK (DC50) is determined.[8]
BTK Kinase Activity Assay (for Inhibitors)
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BTK enzyme.
-
Methodology: Recombinant BTK enzyme is incubated with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, often using luminescence-based methods that measure the amount of ADP produced.[27]
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and the distinct actions of BTK inhibitors versus degraders.
Caption: The B-Cell Receptor (BCR) signaling pathway is crucial for B-cell survival and proliferation.
Caption: Contrasting mechanisms of BTK inhibitors and the BTK degrader this compound.
Caption: A typical workflow for assessing the degradation of BTK protein induced by this compound.
Conclusion
This compound represents a significant advancement in the targeting of BTK in B-cell malignancies. Its unique mechanism of action, which leads to the degradation of the BTK protein, provides a robust means of overcoming the resistance mechanisms that plague existing BTK inhibitors. The promising clinical data in heavily pretreated and resistant patient populations underscore its potential to become a valuable therapeutic option for patients with limited treatment alternatives. Further clinical development will be crucial to fully define its role in the evolving landscape of cancer therapy.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL) [mdpi.com]
- 4. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. targetedonc.com [targetedonc.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. nurixtx.com [nurixtx.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. onclive.com [onclive.com]
- 13. Nurix Therapeutics Presents New Data Demonstrating Durable, Deepening Responses in Phase 1 Trial of this compound (NX-5948) in Patients with Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL) at the 67th American Society of Hematology (ASH) Annual Meeting & Exposition | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 14. Nurix Therapeutics Presents New Data Demonstrating Durable, Deepening Responses in Phase 1 Trial of this compound (NX-5948) in Patients with Relapsed or Refractory Chronic Lymphocytic Leukemia (CLL) at the 67th American Society of Hematology (ASH) Annual Meeting & Exposition | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 15. cllsociety.org [cllsociety.org]
- 16. ashpublications.org [ashpublications.org]
- 17. cllsociety.org [cllsociety.org]
- 18. ashpublications.org [ashpublications.org]
- 19. mdpi.com [mdpi.com]
- 20. Mutational profile in previously treated patients with chronic lymphocytic leukemia progression on acalabrutinib or ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. ashpublications.org [ashpublications.org]
- 23. ashpublications.org [ashpublications.org]
- 24. cancernetwork.com [cancernetwork.com]
- 25. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enrichment of BTK Leu528Trp mutations in patients with CLL on zanubrutinib: potential for pirtobrutinib cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
A Preclinical Head-to-Head: Bexobrutideg and Pirtobrutinib in Mantle Cell Lymphoma Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted therapies for Mantle Cell Lymphoma (MCL), two next-generation Bruton's Tyrosine Kinase (BTK) antagonists, bexobrutideg and pirtobrutinib, have emerged with distinct mechanisms of action. This compound represents a novel class of BTK degraders, while pirtobrutinib is a highly selective, non-covalent (reversible) BTK inhibitor. This guide provides an objective comparison of their preclinical performance in MCL models, supported by experimental data, to inform ongoing research and development efforts.
Executive Summary: Mechanism of Action and Efficacy
Pirtobrutinib functions by reversibly binding to the ATP-binding site of both wild-type and C481-mutant BTK, leading to potent inhibition of its kinase activity.[1] This non-covalent mechanism allows it to be effective in settings where covalent BTK inhibitors (like ibrutinib) have failed due to the common C481S resistance mutation.[2]
In contrast, this compound and similar BTK degraders (e.g., BGB-16673, NX-2127) operate through a fundamentally different "event-driven" pharmacology. These heterobifunctional molecules act as a bridge, recruiting the BTK protein to an E3 ubiquitin ligase, which tags BTK for destruction by the cell's proteasome.[3][4] This catalytic process eliminates the entire BTK protein, offering a potential strategy to overcome resistance mediated by kinase-domain mutations and to suppress non-kinase scaffolding functions of the BTK protein.[5][6]
Preclinical data indicates that both approaches yield potent anti-tumor activity in MCL models. Pirtobrutinib has demonstrated significant inhibition of tumor growth in MCL xenografts and is more potent than the first-generation inhibitor ibrutinib at inducing apoptosis in MCL cell lines.[1][7] Similarly, BTK degraders like BGB-16673 and NX-2127 have shown robust, dose-dependent tumor growth inhibition in lymphoma xenograft models, including those resistant to covalent inhibitors, and achieve low nanomolar concentrations for 50% degradation (DC50) in MCL cell lines.[3][5][7]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical studies on BTK degraders (represented by NX-2127 and BGB-16673 as surrogates for the this compound class) and pirtobrutinib in MCL and other relevant lymphoma models.
Table 1: In Vitro Potency in MCL Cell Lines
| Parameter | BTK Degrader (NX-2127) | Non-Covalent Inhibitor (Pirtobrutinib) |
| Mechanism | BTK Protein Degradation | BTK Kinase Inhibition |
| Cell Line | REC-1 | Multiple B-cell lymphoma lines |
| Metric | DC50 (50% Degradation Conc.) | IC50 (50% Inhibitory Conc.) |
| Potency | 4 nM[7] | Low nanomolar (nM) potency[2][8] |
| Cell Line | Mino | (Specific IC50 values in MCL lines not detailed in search results) |
| Metric | DC50 (50% Degradation Conc.) | |
| Potency | 6 nM[7] |
Note: DC50 measures the concentration required to degrade 50% of the target protein, while IC50 measures the concentration required to inhibit 50% of the target's enzymatic activity or cell proliferation.
Table 2: In Vivo Efficacy in Lymphoma Xenograft Models
| Parameter | BTK Degrader (BGB-16673) | Non-Covalent Inhibitor (Pirtobrutinib) |
| Model Type | BTK Wild-Type Lymphoma Xenograft | Human MCL Xenograft (Model not specified) |
| Dosage | 6 mg/kg, once daily | Not specified |
| Metric | Tumor Growth Inhibition (TGI) | Significant tumor growth inhibition |
| Result | 72% TGI[5] | Data confirms significant activity[1] |
| Dosage | 20 mg/kg, once daily | |
| Metric | Tumor Growth Inhibition (TGI) | |
| Result | 104% TGI (complete regression)[5] | |
| Model Type | REC-1 (MCL) Xenograft | Venetoclax-Resistant MCL Xenograft |
| Dosage | 6 and 20 mg/kg | Pirtobrutinib + Venetoclax |
| Metric | Effective tumor growth inhibition | Improved efficacy vs. Ibrutinib + Venetoclax |
| Result | Dose-dependent inhibition observed[9] | Restrained tumor size effectively[7] |
Signaling and Mechanistic Diagrams
The following diagrams illustrate the distinct mechanisms of action and a typical experimental workflow used to evaluate these compounds.
Caption: Differentiated mechanisms of BTK antagonism in the BCR signaling pathway.
Caption: Preclinical experimental workflow for evaluating BTK antagonists.
Detailed Experimental Protocols
Cell Viability (MTS/MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on MCL cell proliferation.
Protocol:
-
Cell Seeding: Seed suspension MCL cell lines (e.g., Jeko-1, Mino) into 96-well microplates at a density of 5 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound or pirtobrutinib. Add the compounds to the wells, typically for an incubation period of 72 hours at 37°C in a 5% CO₂ incubator. Include DMSO-treated wells as a vehicle control.
-
Reagent Addition: Add 10-20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10][11]
-
Incubation: Incubate the plates for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.[5]
-
Solubilization (for MTT): If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the insoluble formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm (for MTS) or 570 nm (for MTT).[11]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for BTK Degradation and Phosphorylation
This protocol is used to confirm the mechanism of action by measuring the total BTK protein levels (for degraders) and the levels of phosphorylated BTK (p-BTK), an indicator of kinase activity (for inhibitors).
Protocol:
-
Cell Treatment: Culture MCL cells and treat with various concentrations of this compound, pirtobrutinib, or a vehicle control for a specified time (e.g., 2-24 hours).[3]
-
Cell Lysis: Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein and its phosphorylation state.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples (typically 20-40 µg per lane) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over non-fat milk.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total BTK, phospho-BTK (e.g., p-BTK Y223), and a loading control (e.g., GAPDH or β-actin).[9][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensity using densitometry software. For this compound, a decrease in the total BTK signal relative to the loading control indicates degradation. For pirtobrutinib, a decrease in the p-BTK signal relative to total BTK indicates inhibition of kinase activity.
In Vivo Mantle Cell Lymphoma Xenograft Model
This protocol is used to assess the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Suspend human MCL cells (e.g., Jeko-1, REC-1) in a suitable medium like PBS or Matrigel. Subcutaneously or intravenously inject approximately 5-10 x 10⁶ cells into the flank or tail vein of immunodeficient mice (e.g., NOD-SCID or NSG).[9][15]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).[15]
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment cohorts (e.g., Vehicle, this compound, Pirtobrutinib). Administer compounds orally once or twice daily at predetermined dose levels (e.g., 5-30 mg/kg).[5]
-
Efficacy Assessment: Continue treatment for a defined period (e.g., 21-28 days). Measure tumor volume and body weight twice weekly to assess efficacy and monitor for toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumor Growth Inhibition (TGI) can be calculated as a primary efficacy endpoint. Further analysis, such as western blotting of tumor lysates, can be performed to confirm target engagement in vivo.
Conclusion
Both this compound and pirtobrutinib demonstrate compelling preclinical activity in mantle cell lymphoma models, validating their distinct but potent mechanisms of targeting the BTK pathway. Pirtobrutinib's non-covalent inhibition offers a clear advantage in overcoming C481S-mediated resistance to first-generation BTK inhibitors. This compound and the broader class of BTK degraders provide an innovative approach that not only circumvents kinase-domain mutations but also eliminates the entire protein, potentially preventing non-enzymatic functions and leading to a more durable response. The choice between these strategies and their optimal application—whether as monotherapies, in combination, or in sequence—will be further elucidated by ongoing preclinical and clinical investigations. The experimental frameworks detailed here provide a robust basis for the continued evaluation of these and other novel agents in the pursuit of more effective treatments for mantle cell lymphoma.
References
- 1. Pirtobrutinib in Covalent Bruton Tyrosine Kinase Inhibitor Pretreated Mantle-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. beonemedaffairs.com [beonemedaffairs.com]
- 5. BGB-16673 shows a long-term antitumor response in BTK-expressing cancer models | BioWorld [bioworld.com]
- 6. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.nurixtx.com [ir.nurixtx.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. nurixtx.com [nurixtx.com]
- 11. ascopubs.org [ascopubs.org]
- 12. youtube.com [youtube.com]
- 13. Pirtobrutinib: A novel non-covalent BTK inhibitor for the treatment of adults with relapsed/refractory mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nurixtx.com [nurixtx.com]
- 15. beonemedinfo.com [beonemedinfo.com]
Validating the Catalytic Mechanism of Bexobrutinib-Induced BTK Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has opened new avenues for therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-driving proteins. Bexobrutinib, a potent and selective Bruton's tyrosine kinase (BTK) degrader, exemplifies this innovative approach. This guide provides a comprehensive comparison of Bexobrutinib with alternative BTK-targeting therapies, supported by experimental data and detailed protocols to validate its catalytic mechanism of action.
Bexobrutinib: A PROTAC Approach to BTK Degradation
Bexobrutinib is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the body's own ubiquitin-proteasome system to eliminate BTK.[1] It consists of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two.[1] This unique mechanism allows for the catalytic degradation of BTK, meaning a single Bexobrutinib molecule can mediate the destruction of multiple BTK protein molecules.[2] This catalytic nature offers a significant advantage over traditional inhibitors that require sustained high-dose occupancy for efficacy.[3]
Performance Comparison: Bexobrutinib vs. Alternative BTK-Targeting Therapies
The therapeutic landscape for B-cell malignancies has been revolutionized by BTK-targeting agents. However, challenges such as acquired resistance and off-target effects persist with traditional inhibitors.[3] BTK degraders like Bexobrutinib offer a promising strategy to overcome these limitations.[3]
Quantitative Comparison of Clinical Efficacy
The following tables summarize key efficacy data from clinical trials of Bexobrutinib and other prominent BTK inhibitors and degraders. It is important to note that direct head-to-head comparisons are limited, and these data are presented for informational purposes.
Table 1: Efficacy of BTK Degraders in Relapsed/Refractory Chronic Lymphocytic Leukemia (R/R CLL)
| Drug | Mechanism | Overall Response Rate (ORR) | Trial/Source |
| Bexobrutinib | BTK Degrader (PROTAC) | ~75% | [4] |
| NX-5948 | BTK Degrader (PROTAC) | ~75% | [4] |
| BGB-16673 | BTK Degrader (PROTAC) | ~75% | [4] |
| NX-2127 | BTK Degrader (PROTAC) with immunomodulatory activity | 70% | [5] |
Table 2: Efficacy of BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)
| Drug | Mechanism | Overall Response Rate (ORR) | Progression-Free Survival (PFS) at 3 years | Trial/Source |
| Zanubrutinib | Covalent BTK Inhibitor | 90.2% | 64.9% | ALPINE study[6] |
| Ibrutinib | Covalent BTK Inhibitor | 82.8% | 54.8% | ALPINE study[6] |
| Acalabrutinib + Obinutuzumab | Covalent BTK Inhibitor + Anti-CD20 Antibody | - | 95% (at 36 months) | ELEVATE-TN (MAIC)[7] |
| Acalabrutinib (monotherapy) | Covalent BTK Inhibitor | - | 86% (at 36 months) | ELEVATE-TN (MAIC)[7] |
Note: The data presented are from different clinical trials and patient populations and should not be considered a direct head-to-head comparison without a formal network meta-analysis.
Validating the Catalytic Mechanism of Bexobrutinib
Confirming the intended mechanism of action is crucial in the development of targeted protein degraders. The following experimental protocols are key to validating Bexobrutinib-induced BTK degradation.
Experimental Protocols
1. Western Blot for BTK Degradation
-
Objective: To quantify the reduction in BTK protein levels following Bexobrutinib treatment.
-
Methodology:
-
Cell Treatment: Culture relevant B-cell malignancy cell lines (e.g., TMD8) and treat with varying concentrations of Bexobrutinib for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for BTK.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize BTK levels to the loading control.[8]
-
-
Expected Outcome: A dose- and time-dependent decrease in BTK protein levels in Bexobrutinib-treated cells compared to the vehicle control.
2. Ubiquitination Assay
-
Objective: To demonstrate that Bexobrutinib induces the ubiquitination of BTK, marking it for proteasomal degradation.
-
Methodology (In Vivo):
-
Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for His-tagged ubiquitin, and the target protein (BTK).
-
Cell Treatment: Treat transfected cells with Bexobrutinib and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
Pull-down: Use nickel-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Western Blot: Elute the pulled-down proteins and analyze by Western blot using an antibody against BTK to detect polyubiquitinated BTK species, which will appear as a high-molecular-weight smear.[9][10]
-
-
Expected Outcome: An increase in the amount of ubiquitinated BTK in cells treated with Bexobrutinib and a proteasome inhibitor.
3. Quantitative Real-Time PCR (qRT-PCR) for BTK mRNA Levels
-
Objective: To confirm that the reduction in BTK protein is due to degradation and not transcriptional repression.
-
Methodology:
-
Cell Treatment: Treat cells with Bexobrutinib as in the Western blot protocol.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform quantitative PCR using primers specific for the BTK gene and a reference gene (e.g., GAPDH).
-
-
Expected Outcome: No significant change in BTK mRNA levels in Bexobrutinib-treated cells compared to the control, indicating that the reduction in BTK protein is post-transcriptional.[11]
Visualizing the Mechanism and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 4. ASH 2024 – the BTK degraders are neck and neck | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. youtube.com [youtube.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. An indirect comparison of acalabrutinib with and without obinutuzumab vs zanubrutinib in treatment-naive CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Bexobrutinib: Guidelines for Safe Handling and Disposal in a Research Setting
Disclaimer: A specific Safety Data Sheet (SDS) for bexobrutinib was not located in the public domain at the time of this writing. The following guidelines are based on best practices for the handling and disposal of potent, non-scheduled pharmaceutical compounds in a laboratory environment and are informed by safety information for other Bruton's tyrosine kinase (BTK) inhibitors. These procedures should be adapted to comply with all applicable local, state, and federal regulations, as well as the specific guidelines established by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS department before handling or disposing of any chemical for which a specific SDS is not available.
Essential Safety and Handling Information
Researchers, scientists, and drug development professionals must handle bexobrutinib with a high degree of caution due to its potential biological activity. While specific toxicity data is not publicly available, it is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves at all times when handling bexobrutinib or its containers.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.
Engineering Controls:
-
All work with solid bexobrutinib or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible in the work area.
Spill Management
In the event of a spill, the following general procedure should be followed:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical absorbent pads, vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean the Area: Carefully collect the absorbed material or contaminated paper towels and place them in a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Proper Disposal Procedures
The proper disposal of bexobrutinib and associated waste is critical to ensure the safety of personnel and to prevent environmental contamination. The following workflow provides a general guideline for the disposal of potent chemical compounds.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired bexobrutinib powder, contaminated labware (e.g., pipette tips, vials, and plates), and contaminated PPE (e.g., gloves, disposable lab coats). All solid waste should be collected in a dedicated, clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: This includes aqueous solutions containing bexobrutinib. These should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
-
Waste Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("Bexobrutinib"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full, or on a regular schedule as determined by your laboratory's procedures, arrange for pickup by your institution's EHS department or their designated hazardous waste vendor.
-
-
Final Disposition:
-
The hazardous waste vendor will transport the waste to a licensed facility for final disposition, which for potent pharmaceutical compounds is typically high-temperature incineration.
-
Important Considerations:
-
Never dispose of bexobrutinib down the drain.
-
Never dispose of bexobrutinib or contaminated materials in the regular trash.
-
Consult your institution's specific waste management plan for detailed procedures.
-
If you are unsure about any aspect of handling or disposal, stop and ask your supervisor or a representative from your EHS department.
By adhering to these general guidelines and working closely with your institution's safety professionals, you can ensure the safe handling and proper disposal of bexobrutinib in your research activities.
Essential Safety and Handling of Bexobrutinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Bexobrutinib. While a specific Safety Data Sheet (SDS) for Bexobrutinib is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling other Bruton's tyrosine kinase (BTK) inhibitors and cytotoxic compounds. This information is intended to supplement, not replace, a formal risk assessment and institutional safety protocols.
Personal Protective Equipment (PPE)
The appropriate PPE is the first line of defense against exposure to potentially hazardous substances.[1][2] The following table summarizes the recommended PPE for handling Bexobrutinib, based on general guidelines for hazardous drugs.[3]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free, nitrile gloves tested to ASTM D6978 standard.[3] Double gloving is recommended. | Prevents skin contact with the compound. |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back.[3][4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides full facial protection from splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound outside of a containment device.[4] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
| Hair Cover | Disposable bouffant cap or hair cover. | Contains hair to prevent contamination of the work area. |
Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical to minimize the risk of exposure and contamination when working with Bexobrutinib.
Hazard and Protective Measures Relationship
Understanding the relationship between the potential hazards of a compound and the corresponding protective measures is fundamental to a robust safety culture.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
